3'-Methylflavokawin
Description
Properties
Molecular Formula |
C18H18O5 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3/b9-6+ |
InChI Key |
SEWZLIZAUPQMMM-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 3'-Methylflavokawin: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural origins and detailed isolation methodologies for 3'-Methylflavokawin, a chalcone attracting interest within the scientific community. This document provides a consolidated resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, offering insights into its sources, extraction, purification, and potential biological interactions.
Natural Occurrences of this compound and Related Chalcones
This compound belongs to the flavokawain class of chalcones. While specific data on the widespread natural occurrence of this compound is limited, its structural relatives, flavokawain A, B, and C, are well-documented constituents of the kava plant (Piper methysticum). Furthermore, the broader class of chalcones is prevalent in the plant kingdom, with notable concentrations in species of the genera Alpinia and Piper. One report also indicates that this compound can be isolated from Humulus lupulus (hops).
Quantitative Analysis of Related Flavokawains
Precise quantitative data for this compound in natural sources remains an area for further investigation. However, analysis of related compounds in Piper methysticum provides valuable context. High-performance liquid chromatography (HPLC) analysis of an ethanolic extract of kava has quantified the concentrations of its primary flavokawain constituents.
| Compound | Concentration (mg/100 mg of ethanolic extract) |
| Flavokawain A | 0.62 ± 0.01 |
| Flavokawain B | 0.34 ± 0.01 |
| Flavokawain C | 0.14 ± 0.003 |
Table 1: Quantitative data for flavokawains A, B, and C in an ethanolic extract of Piper methysticum.[1]
Experimental Protocols: Isolation and Purification
A definitive, detailed protocol for the isolation of this compound from a natural source is not extensively documented in publicly available literature. However, by adapting established methodologies for the separation of flavonoids and chalcones from plant matrices, a robust purification strategy can be devised. The following section outlines a generalized yet comprehensive experimental workflow.
Extraction
The initial step involves the extraction of the raw plant material (e.g., dried and powdered rhizomes of Piper methysticum or flowers of Humulus lupulus).
Protocol:
-
Maceration: The ground plant material is submerged in a suitable organic solvent, such as ethanol or acetone, at room temperature.
-
Agitation: The mixture is agitated for a prolonged period (24-48 hours) to ensure thorough extraction of secondary metabolites.
-
Filtration: The mixture is filtered to separate the liquid extract from the solid plant debris.
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation using Column Chromatography
The crude extract, a complex mixture of compounds, is then subjected to column chromatography for initial separation.
Protocol:
-
Column Packing: A glass column is packed with a stationary phase, typically silica gel, suspended in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.
-
Elution: A gradient of solvents with increasing polarity is passed through the column. This is typically achieved by gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., n-hexane).
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify fractions containing compounds with similar chromatographic behavior. Fractions with similar profiles are pooled.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Fractions enriched with the target compound are further purified using preparative HPLC, a high-resolution technique that separates compounds based on their differential partitioning between a stationary and a mobile phase.
Protocol:
-
Column Selection: A reversed-phase column (e.g., C18) is typically used for the separation of flavonoids and chalcones.
-
Mobile Phase Optimization: An optimal mobile phase is determined through analytical HPLC. This is often a mixture of water (acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed.
-
Sample Injection: The semi-purified fraction is dissolved in the mobile phase and injected into the preparative HPLC system.
-
Fraction Collection: The eluate is monitored by a UV detector, and fractions corresponding to the desired peak are collected.
-
Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Signaling Pathway Interactions
While direct experimental evidence for the interaction of this compound with specific signaling pathways is limited, the broader class of flavonoids is known to modulate key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, influencing a wide range of cellular processes. Flavonoids have been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, thereby modulating downstream gene expression.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling network that promotes cell survival and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. Many flavonoids have been reported to inhibit the activation of PI3K and the subsequent phosphorylation of Akt.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.
Experimental Workflow Diagram
The logical flow of isolating and identifying this compound from a natural source is depicted in the following diagram.
Caption: General workflow for the isolation and identification of this compound.
References
An In-depth Technical Guide to 3'-Methylflavokawin A: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Methylflavokawin A is a naturally occurring chalcone that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its anticancer and anti-inflammatory effects. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound A is a chalconoid, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The systematic name for this compound A is (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.
Table 1: Chemical Identifiers for this compound A
| Identifier | Value |
| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
| CAS Number | 1044743-35-2[1] |
| Molecular Formula | C₁₈H₁₈O₅[1] |
| SMILES | CC1=C(C=C(C(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)OC |
Physicochemical Properties
A summary of the known physicochemical properties of this compound A is provided below. It is important to note that while some experimental data is available, other values may be predicted from computational models.
Table 2: Physicochemical Properties of this compound A
| Property | Value | Source |
| Molecular Weight | 314.3 g/mol | [1] |
| Appearance | Yellow powder | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | No specific data available. General advice for chalcones suggests warming and sonication for better dissolution in stock solutions. | [2] |
| logP (Octanol-Water Partition Coefficient) | Not available |
Biological Activities and Mechanism of Action
This compound A, as a member of the flavokawain family, is anticipated to possess significant biological activities, primarily in the realms of cancer and inflammation. While specific quantitative data for this compound A is limited in the public domain, the biological activities of closely related methyl-substituted flavones and flavanones provide strong evidence for its potential therapeutic effects.
Anticancer Activity
Chalcones and related flavonoids have demonstrated promising anticancer effects. Studies on similar compounds suggest that this compound A may inhibit the proliferation of various cancer cell lines. The mechanism of action is thought to involve the modulation of key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the ERK (Extracellular signal-regulated kinase) pathway.
The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, influencing processes like cell division and proliferation.[2] Dysregulation of this pathway is a hallmark of many cancers. It is hypothesized that this compound A may exert its anticancer effects by inhibiting key components of this pathway, such as the kinases Raf, MEK, and ERK, thereby leading to a reduction in the transcription of genes that promote cancer cell growth.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Flavonoids are well-known for their anti-inflammatory properties. Research on related methyl-substituted flavones and flavanones has demonstrated their ability to suppress inflammatory responses in cellular models.[3][4][5] A primary mechanism underlying these effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound A is thought to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression. The inhibition of iNOS leads to a decrease in the production of nitric oxide (NO), a key inflammatory mediator.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound A's biological activities. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the effect of this compound A on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound A stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound A in a complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is designed to assess the effect of this compound A on the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound A
-
LPS (lipopolysaccharide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound A for a specified time (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein levels.
Nitric Oxide Production Measurement (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of nitric oxide, in cell culture supernatants to assess the anti-inflammatory effect of this compound A.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound A
-
LPS
-
Cell culture medium
-
Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate. Pre-treat with different concentrations of this compound A for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the samples.
Conclusion
This compound A is a promising natural product with potential anticancer and anti-inflammatory activities. Its mechanism of action is likely to involve the modulation of key cellular signaling pathways, including the MAPK/ERK and NF-κB pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on obtaining more specific quantitative data on the biological activities of this compound A and elucidating the precise molecular targets and mechanisms responsible for its effects. Such research will be crucial for the development of this compound as a potential therapeutic agent.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone | MDPI [mdpi.com]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
A Technical Guide to the Biosynthesis of 3'-Methylflavokawin in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavokawains, a group of chalcones predominantly found in the kava plant (Piper methysticum), have garnered significant interest for their diverse pharmacological activities. While flavokawain A, B, and C are the most well-characterized members, the biosynthesis of other derivatives, such as the hypothetical 3'-Methylflavokawin, represents an area of active investigation. This technical guide delineates a proposed biosynthetic pathway for this compound in plants, drawing upon established principles of flavonoid and chalcone metabolism. The pathway initiates from the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions involving chalcone synthase, hydroxylases, and O-methyltransferases. This document provides a comprehensive overview of the key enzymes, their putative functions, and relevant quantitative data. Furthermore, it details experimental protocols for the elucidation of this pathway and the characterization of its constituent enzymes. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic route and experimental workflows, offering a clear and concise reference for researchers in the fields of plant biochemistry, natural product chemistry, and drug discovery.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is postulated to begin with the core flavonoid pathway, starting from the amino acid phenylalanine. The pathway converges on the formation of a chalcone scaffold, which is subsequently modified by hydroxylation and a series of methylation events to yield the final product.
The key enzymatic steps are proposed as follows:
-
Phenylpropanoid Pathway: The pathway commences with the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).
-
Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational chalcone structure, naringenin chalcone.[1][2]
-
B-ring Hydroxylation: To introduce the 3'-hydroxyl group, a flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme, is proposed to catalyze the hydroxylation of naringenin chalcone at the 3' position of the B-ring, yielding eriodictyol chalcone.
-
A- and B-ring Methylation: A series of regiospecific O-methyltransferases (OMTs) are responsible for the methylation of the hydroxyl groups. Based on the structures of known flavokawains, it is hypothesized that specific OMTs catalyze the methylation of the 4'- and 6'-hydroxyl groups on the A-ring and the 3'-hydroxyl group on the B-ring. The order of these methylation steps may vary. S-adenosyl-L-methionine (SAM) serves as the methyl group donor in these reactions.[3][4]
The final proposed product, this compound, would possess a chalcone backbone with methoxy groups at the 4'-, 6'-, and 3'- positions.
Caption: Proposed biosynthesis pathway of this compound.
Quantitative Data
Quantitative data for the specific enzymes involved in this compound biosynthesis is limited due to the hypothetical nature of this specific pathway. However, kinetic data for related enzymes from the flavonoid and chalcone biosynthesis pathways provide valuable benchmarks.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.8 | 1.8 pkat/mg | Hordeum vulgare | [5] |
| Malonyl-CoA | 11 | - | Hordeum vulgare | [5] | |
| Flavonoid 3'-O-Methyltransferase | Quercetin | 15.2 | 0.12 pkat/µg | Citrus reticulata | [4] |
| Luteolin | 25.6 | 0.08 pkat/µg | Citrus reticulata | [4] | |
| Catechol-O-Methyltransferase (COMT) | Catechol | 140 | - | Rat Liver | [6] |
| 3,4-Dihydroxy-phenylacetic acid | 40 | - | Rat Liver | [6] |
Experimental Protocols
Elucidating the proposed biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification and Cloning of Candidate Genes
-
Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on tissues of a plant species known to produce methylated chalcones (e.g., Piper methysticum).
-
Gene Annotation: Identify candidate genes encoding CHS, F3'H, and OMTs based on sequence homology to known enzymes.
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into expression vectors.
In Vitro Enzyme Assays
Objective: To determine the substrate specificity and kinetic parameters of the candidate O-methyltransferase.
Materials:
-
Purified recombinant OMT enzyme
-
Putative substrate (e.g., eriodictyol chalcone)
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
HPLC or LC-MS system
Procedure:
-
Set up a reaction mixture containing the purified enzyme, the chalcone substrate, and SAM in the reaction buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).
-
Centrifuge to pellet the protein and analyze the supernatant by HPLC or LC-MS to identify and quantify the methylated product.
-
For kinetic analysis, vary the substrate concentration while keeping the enzyme and SAM concentrations constant. Determine Km and Vmax values from Michaelis-Menten plots.[7]
Caption: Experimental workflow for in vitro OMT enzyme assay.
Gene Expression Analysis by qRT-PCR
Objective: To correlate the expression of candidate genes with the accumulation of methylated chalcones in different plant tissues or under various conditions.
Materials:
-
RNA isolated from different plant tissues
-
cDNA synthesis kit
-
Gene-specific primers for CHS, F3'H, OMTs, and a reference gene
-
SYBR Green or other fluorescent dye for real-time PCR
-
qRT-PCR instrument
Procedure:
-
Extract total RNA from plant tissues of interest.
-
Synthesize cDNA from the RNA templates.
-
Perform qRT-PCR using gene-specific primers and a fluorescent dye.
-
Analyze the relative gene expression levels using the ΔΔCt method, normalizing to a stably expressed reference gene.
Metabolite Profiling by LC-MS
Objective: To detect and quantify this compound and its precursors in plant extracts.
Materials:
-
Plant tissue samples
-
Extraction solvent (e.g., methanol or ethanol)
-
LC-MS system with a C18 column
Procedure:
-
Grind plant tissue to a fine powder in liquid nitrogen.
-
Extract the metabolites with the chosen solvent, followed by sonication and centrifugation.[8]
-
Filter the supernatant and inject it into the LC-MS system.
-
Separate the compounds using a suitable gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect the compounds using mass spectrometry and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantify the compounds using a standard curve of an authentic standard, if available.
Logical Relationships and Signaling
The biosynthesis of flavonoids, including chalcones, is often regulated by various developmental and environmental cues. Transcription factors, such as MYB and bHLH proteins, are known to regulate the expression of genes in the flavonoid pathway in response to signals like light, wounding, and pathogen attack. While the specific signaling pathway regulating this compound is unknown, a general model of flavonoid biosynthesis regulation can be proposed.
Caption: General signaling pathway regulating flavonoid biosynthesis.
Conclusion
The biosynthesis of this compound in plants is a fascinating area of study with implications for drug development and metabolic engineering. While the exact pathway is yet to be fully elucidated, the proposed route, based on our extensive knowledge of flavonoid metabolism, provides a solid framework for future research. The experimental protocols detailed in this guide offer a systematic approach to identifying and characterizing the genes and enzymes involved. Further investigation into this pathway will not only enhance our understanding of plant secondary metabolism but may also pave the way for the sustainable production of this potentially valuable bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering a Plant Polyketide Synthase for the Biosynthesis of Methylated Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetics of the enzymatic O-methylation of catechols and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
A Comprehensive Review of 3'-Methylflavokawin and Related Flavokawain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in the scientific community for their diverse pharmacological activities. Among these, the flavokawains, primarily isolated from the kava plant (Piper methysticum), have demonstrated promising anticancer properties. This technical guide provides a comprehensive literature review of 3'-Methylflavokawin and its closely related, more extensively studied analogues: Flavokawain A, Flavokawain B, and Flavokawain C.
While research on this compound is currently limited, this review summarizes the available chemical information and biological data. To provide a broader context for researchers, this guide delves into the significant body of work on Flavokawains A, B, and C, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways they modulate. This document aims to serve as a valuable resource for those involved in natural product research, oncology, and drug development.
This compound: An Enigmatic Chalcone
This compound is a distinct chemical entity within the flavokawain class. While its existence is confirmed through chemical synthesis and characterization, its biological activities remain largely unexplored in publicly available literature.
Chemical Information:
-
IUPAC Name: (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
-
CAS Number: 1044743-35-2
-
Molecular Formula: C₁₈H₁₈O₅
-
Molecular Weight: 314.3 g/mol
Biological Activity:
Limited data is available on the biological effects of this compound. One study on "6,3-methylflavokawin," which may be a related compound, reported cytotoxic activity against human HeLa cells with an IC50 value of 12.2 μM. However, the precise structure and relationship to this compound require further clarification. The current body of scientific literature lacks in-depth studies on its mechanism of action, pharmacokinetic profile, and in vivo efficacy. This represents a significant knowledge gap and an opportunity for future research.
Flavokawain A: A Modulator of Cell Cycle and Apoptosis
Flavokawain A (FKA) is the most abundant chalcone in kava extracts and has been the subject of numerous studies investigating its anticancer potential.[1]
Quantitative Data: In Vitro Cytotoxicity of Flavokawain A
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549/T (paclitaxel-resistant) | Lung Cancer | ~21 | [2] |
| A549 | Lung Cancer | ~26 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Lines: Paclitaxel-resistant lung cancer A549 (A549/T) and parental A549 cells.[2]
-
Treatment: Cells were treated with FKA at concentrations of 2.5, 5, 10, 20, and 30 µM.[2]
-
Method: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. FKA's effect on normal human hepatic epithelial THLE-3 cells was also evaluated to determine toxicity.[2]
Western Blot Analysis:
-
Cell Lines: RT4 bladder cancer cells.[1]
-
Procedure: Cells were treated with or without FKA. After treatment, protein lysates (20–80 µg) were separated by SDS-PAGE, transferred to nitrocellulose membranes, and probed with specific primary antibodies.[1]
-
Visualization: Proteins were visualized using an enhanced chemiluminescence detection system.[1]
In Vivo Tumor Growth Inhibition:
-
Animal Model: Nude mice subcutaneously injected with RT4 bladder cancer cells.[1]
-
Treatment: Mice received daily oral administration of either a vehicle control or 50 mg/kg of FKA.[1]
-
Results: FKA treatment significantly reduced the growth rate of tumors and attenuated tumor growth by 64% compared to the control group.[1]
Signaling Pathways
Flavokawain A has been shown to induce G1 and G2-M cell cycle arrests, depending on the p53 status of the cancer cells.[1] In p53 wild-type cells, FKA upregulates p21 and p27, leading to a G1 arrest. In p53 mutant cells, it induces a G2-M arrest.[1] FKA also induces apoptosis through a Bax protein-dependent and mitochondria-dependent pathway.[3][4] It causes a loss of mitochondrial membrane potential and the release of cytochrome c.[3][5]
Flavokawain B: A Potent Inducer of Apoptosis
Flavokawain B (FKB) is another key chalcone from the kava plant with well-documented anticancer activities. Its primary mechanism of action involves the induction of apoptosis through multiple signaling pathways.
Quantitative Data: In Vitro Cytotoxicity of Flavokawain B
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNU-478 | Cholangiocarcinoma | 69.4 | [6] |
| MCF-7 | Breast Cancer | 7.70 ± 0.30 µg/mL | [7] |
| MDA-MB-231 | Breast Cancer | 5.90 ± 0.30 µg/mL | [7] |
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Lines: Human cholangiocarcinoma cell line SNU-478.[6]
-
Treatment: Cells were treated with FKB at concentrations ranging from 0-100 μmol/l for 72 hours.[6]
-
Method: Cell viability was determined by measuring the absorbance at 570 nm after incubation with MTT solution.[8]
Western Blot Analysis for Apoptotic Proteins:
-
Cell Lines: Synovial sarcoma cell lines SYO-I and HS-SY-II.[8]
-
Procedure: Equal amounts of protein (50 μg) from cell lysates were separated by SDS-PAGE and transferred to a membrane. The membrane was incubated with primary antibodies against DR5, Bim, Puma, survivin, Bax, and Bcl-2 overnight at 4°C.[8]
-
Visualization: Immunoreactive bands were visualized using an enhanced chemiluminescence detection system.[8]
In Vivo Xenograft Model:
-
Animal Model: Subcutaneous xenograft model using SUN-478 cells in mice.[6]
-
Treatment: The study evaluated the in vivo effect of FKB on cholangiocarcinoma.[6]
-
Results: The FKB single treatment group showed inhibition of tumor growth.[6]
Signaling Pathways
Flavokawain B is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] It upregulates the expression of pro-apoptotic proteins such as DR5, Bim, Puma, and Bax, while down-regulating anti-apoptotic proteins like survivin and Bcl-2.[8][9] FKB treatment leads to the activation of caspases-3/7, -8, and -9.[8][9] Furthermore, FKB has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6][10]
Flavokawain C: An Inhibitor of Cell Proliferation and Migration
Flavokawain C (FKC) has also demonstrated significant anticancer properties, particularly in liver and colon cancer cells.[9][11] Its mechanism of action involves the inhibition of key signaling pathways that regulate cell proliferation, survival, and migration.
Quantitative Data: In Vitro Cytotoxicity of Flavokawain C
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | ≤17 | [9] |
| RT4 | Bladder Cancer | ≤17 | [9] |
| EJ | Bladder Cancer | ≤17 | [9] |
| L02 | Liver Cancer | <60 | [9] |
| HepG2 | Liver Cancer | <60 | [9] |
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Lines: Huh-7, HepG2, Hep3B (liver cancer), and MIHA (normal liver) cells.[11]
-
Treatment: Cells were treated with various concentrations of FKC for 48 hours.[11]
-
Method: Cell viability was assessed by measuring the absorbance at 490 nm after the addition of MTT solution and dissolution of formazan crystals in DMSO.[11]
Trans-well Migration Assay:
-
Cell Lines: Liver cancer cells.[11]
-
Treatment: Cells were treated with 4, 8, and 16 μM of FKC for 48 hours.[11]
-
Method: A cell suspension was added to the upper chamber of a Trans-well plate, and the lower chamber contained a chemoattractant. After 48 hours, migrated cells on the lower surface were fixed, stained with crystal violet, and counted.[11]
In Vivo Xenograft Tumor Growth:
-
Animal Model: BALB/c nude mice bearing Huh-7-derived xenograft tumors.[11]
-
Treatment: Mice were administered either PBS or 16 mg/kg of FKC every other day for two weeks.[11]
-
Results: FKC significantly inhibited tumor growth rate without affecting the body weight of the mice.[11]
Signaling Pathways
Recent studies have elucidated that Flavokawain C exerts its anticancer effects by targeting the FAK/PI3K/AKT signaling pathway.[11] Inhibition of this pathway leads to reduced cell proliferation and migration in liver cancer cells. FKC treatment has been shown to decrease the phosphorylation of FAK, PI3K, and AKT in a dose-dependent manner.[11]
Conclusion and Future Directions
The flavokawains, particularly Flavokawain A, B, and C, have demonstrated significant potential as anticancer agents in a variety of preclinical models. They exert their effects through the modulation of critical cellular processes, including cell cycle progression, apoptosis, and cell migration, by targeting key signaling pathways. The detailed experimental protocols and quantitative data presented in this review provide a solid foundation for researchers to build upon.
The limited research on this compound highlights a clear area for future investigation. Its structural similarity to the other flavokawains suggests it may possess similar or unique biological activities. Future studies should focus on the synthesis of this compound and its analogues, followed by comprehensive in vitro and in vivo screening to elucidate their pharmacological profiles and mechanisms of action. Such research will be crucial in expanding our understanding of the structure-activity relationships within the flavokawain class and could lead to the development of novel and effective cancer therapeutics.
References
- 1. Effects of the Kava Chalcone Flavokawain A Differ in Bladder Cancer Cells with Wild-type versus Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and mechanism of flavokawain A in inhibiting P-glycoprotein expression in paclitaxel resistance of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Flavokawain A, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavokawain B, a Kava Chalcone, Induces Apoptosis in Synovial Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 11. Flavokawain C inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
3'-Methylflavokawin: A Technical Guide on its Discovery and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial discovery and biological characterization of 3'-Methylflavokawin, a prenylflavonoid with emerging anticancer potential. Due to the limited availability of data on this compound, this guide also incorporates detailed information on its close structural analogs, Flavokawain A, B, and C, to provide a broader context for its potential mechanisms of action. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows to support further research and development efforts in the field of oncology.
Introduction
Flavonoids and chalcones are classes of naturally occurring compounds that have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. Among these, the flavokawains, a group of chalcones predominantly found in the kava plant (Piper methysticum), have demonstrated promising cytotoxic effects against various cancer cell lines. This compound, a specific chalcone, has been identified and isolated from Humulus lupulus (hops). While research on this particular compound is still in its nascent stages, its structural similarity to other well-studied flavokawains suggests it may possess comparable biological activities. This guide aims to consolidate the current knowledge on this compound and its analogs to facilitate further investigation into its therapeutic potential.
Initial Discovery and Synthesis
Discovery of this compound
This compound is a naturally occurring chalcone that can be isolated from the herbs of Humulus lupulus. Its chemical structure is characterized by a chalcone backbone with specific methylation and hydroxylation patterns.
Chemical Structure of this compound:
-
Molecular Formula: C₁₈H₁₈O₅
-
CAS Number: 1044743-35-2
Synthesis of Flavokawain Derivatives
General Synthesis Workflow for Flavokawain Analogs:
Caption: General workflow for the synthesis of flavokawain analogs.
In Vitro Anticancer Activity
The cytotoxic effects of this compound and its analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.
Table 1: IC50 Values of this compound and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HeLa | Cervical Cancer | 12.2 | |
| Flavokawain A | T24 | Bladder Cancer | 16.7 | [1] |
| RT4 | Bladder Cancer | 20.8 | [1] | |
| UMUC-3 | Bladder Cancer | 17.7 | [1] | |
| HT1376 | Bladder Cancer | 14.7 | [1] | |
| 5637 | Bladder Cancer | 13.1 | [1] | |
| TCCSUP | Bladder Cancer | 10.55 | [1] | |
| HT1197 | Bladder Cancer | 7.9 | [1] | |
| Flavokawain B | MDA-MB-231 | Breast Cancer | 12.3 | [2] |
| MCF-7 | Breast Cancer | 33.8 | [2] | |
| A375 | Melanoma | 7.16 (µg/mL) | [3] | |
| A2058 | Melanoma | 10.8 (µg/mL) | [4] | |
| SNU-478 | Cholangiocarcinoma | 69.4 | [5] | |
| Flavokawain C | HCT 116 | Colon Cancer | 12.75 | [6][7] |
| T24 | Bladder Cancer | < 17 | [7] | |
| RT4 | Bladder Cancer | < 17 | [7] | |
| EJ | Bladder Cancer | < 17 | [7] | |
| HepG2 | Liver Cancer | 57.04 | [7] | |
| Huh-7 | Liver Cancer | 23.42 | [8] | |
| Hep3B | Liver Cancer | 28.88 | [8] |
Mechanism of Action
The anticancer activity of flavokawains is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily through the modulation of key signaling pathways.
Induction of Apoptosis
Flavokawains have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Flavokawain-induced apoptosis signaling pathways.
Cell Cycle Arrest
Flavokawains can halt the progression of the cell cycle, typically at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins.
Caption: Flavokawain-induced G2/M cell cycle arrest.
Modulation of PI3K/Akt and MAPK Signaling Pathways
The anticancer effects of flavokawains are also linked to their ability to inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways.
Caption: Flavokawain-mediated inhibition of PI3K/Akt and MAPK pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anticancer activity of flavokawains. These should be adapted and optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[9]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[10]
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.[10]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, caspases, cyclins).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity against cervical cancer cells. While specific data on this compound remains limited, the extensive research on its close analogs, Flavokawain A, B, and C, provides a strong foundation for understanding its potential anticancer mechanisms. These mechanisms likely involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways such as PI3K/Akt and MAPK.
Future research should focus on a more comprehensive evaluation of this compound's anticancer activity across a broader panel of cancer cell lines. Detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways it modulates. Furthermore, in vivo studies are necessary to assess its efficacy and safety in preclinical models. The synthesis of derivatives of this compound could also lead to the development of more potent and selective anticancer agents. This in-depth technical guide serves as a valuable resource to stimulate and guide these future research endeavors.
References
- 1. Effects of the Kava Chalcone Flavokawain A Differ in Bladder Cancer Cells with Wild-type versus Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavokawain C inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
An In-Depth Technical Guide to 3'-Methylflavokawin: Physical, Chemical, and Biological Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylflavokawin is a member of the chalcone family, a class of flavonoids known for their diverse biological activities. As a derivative of flavokawain B, it is of significant interest to researchers in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of this compound, intended to serve as a foundational resource for further research and development.
Physical and Chemical Characteristics
This compound is a yellow powder. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be detailed as follows.
| Property | Value | Source/Method |
| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | - |
| Molecular Formula | C₁₈H₁₈O₅ | --INVALID-LINK-- |
| Molecular Weight | 314.3 g/mol | --INVALID-LINK-- |
| CAS Number | 1044743-35-2 | - |
| Appearance | Yellow powder | General observation for chalcones |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. | Based on solubility of Flavokawain B[1] |
Synthesis and Isolation
Synthetic Approach: Claisen-Schmidt Condensation
The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction. This method is widely used for the synthesis of chalcones and their derivatives.[2][3]
Reaction Scheme:
Detailed Protocol:
-
Preparation of Reactants: Dissolve equimolar amounts of 2-hydroxy-4,6-dimethoxy-3-methylacetophenone and 4-hydroxybenzaldehyde in ethanol.
-
Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH), while stirring.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for an extended period (typically 24-48 hours) to ensure complete reaction.
-
Workup: Pour the reaction mixture into a beaker of ice water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2]
Isolation from Natural Sources
This compound is a naturally occurring chalcone found in hops (Humulus lupulus).[4] The isolation of flavonoids from hops typically involves extraction followed by chromatographic separation.
Workflow for Isolation:
Detailed Protocol:
-
Extraction: The dried and ground plant material (Humulus lupulus) is extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of flavonoids and other secondary metabolites.[4]
-
Chromatographic Separation: The crude extract is subjected to chromatographic techniques to separate the individual components. High-speed counter-current chromatography (HSCCC) is an effective method for the separation of flavonoids from hops.[5] Alternatively, traditional column chromatography using silica gel or Sephadex LH-20 can be employed.[6]
-
Fraction Collection and Analysis: Fractions are collected and analyzed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Purification: The fractions rich in the target compound are combined, and the solvent is evaporated. Further purification may be necessary to obtain this compound in high purity.
Spectral Characteristics
¹H and ¹³C NMR Spectroscopy
The NMR spectra of this compound would exhibit characteristic signals for its aromatic protons, methoxy groups, methyl group, and the α,β-unsaturated ketone system. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, aromatic carbons, and the carbons of the methoxy and methyl groups.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (314.3 g/mol ). Fragmentation patterns would likely involve cleavages of the chalcone backbone, leading to characteristic fragment ions.
UV-Visible Spectroscopy
Chalcones typically exhibit two major absorption bands in their UV-Vis spectra. For this compound, these would be expected in the ranges of 220-270 nm (Band II) and 340-390 nm (Band I), corresponding to the benzoyl and cinnamoyl systems, respectively.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for its functional groups, including:
-
A broad O-H stretching band for the hydroxyl group.
-
C-H stretching bands for the aromatic and methyl groups.
-
A strong C=O stretching band for the carbonyl group of the chalcone.
-
C=C stretching bands for the aromatic rings and the α,β-unsaturated system.
-
C-O stretching bands for the methoxy and hydroxyl groups.
Biological Activity and Mechanism of Action
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against cancer cell lines. Notably, it has an IC₅₀ value of 12.2 µM against HeLa cells. The cytotoxic activity of flavokawains is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8]
Anti-inflammatory Activity
Like other flavonoids, this compound is expected to possess anti-inflammatory properties. The anti-inflammatory effects of flavones are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Signaling Pathways in Inflammation:
Flavonoids, including chalcones, are known to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. By inhibiting these pathways, they can suppress the production of inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[9][10][11][12]
ADMET Profile (Predicted)
As experimental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is limited, in silico predictive models are valuable tools for assessing its drug-like properties.[3][13][14][15]
| ADMET Property | Predicted Value/Characteristic |
| Absorption | Moderate to good intestinal absorption is predicted based on its physicochemical properties. |
| Distribution | Likely to exhibit good distribution into tissues due to its lipophilic nature. |
| Metabolism | Expected to be metabolized in the liver, primarily through cytochrome P450 enzymes. |
| Excretion | Metabolites are likely to be excreted through renal and biliary pathways. |
| Toxicity | Predictive models can be used to assess potential cardiotoxicity, hepatotoxicity, and mutagenicity. |
Conclusion
This compound is a promising natural product with potential applications in cancer and inflammatory disease research. This guide provides a summary of its known and predicted characteristics, offering a starting point for further investigation. The development of detailed synthetic and isolation protocols, along with comprehensive spectral and biological characterization, will be crucial for unlocking the full therapeutic potential of this intriguing chalcone.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Prenylflavonoids and phloroglucinol derivatives from hops (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Coccal Activity and Composition of the Essential Oils and Methanolic Extracts Obtained from Brewing Quality Humulus lupulus L. Hop Pellets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Multienzymatic biotransformation of flavokawain B by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
3'-Methylflavokawin: A Technical Guide on its Core Biological Activities
CAS Registry Number: 1044743-35-2[1][2]
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylflavokawin is a chalcone, a class of compounds that form a central part of the flavonoid family. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its potential as an anticancer agent. While direct experimental data on this compound is limited, this guide also draws upon findings from the closely related compound, Flavokawain B, to infer potential mechanisms of action, particularly the inhibition of the STAT3 signaling pathway.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C18H18O5 | [1][2] |
| Molecular Weight | 314.3 g/mol | [1][2] |
| Physical Description | Yellow powder | [2] |
| Chemical Name | (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [2] |
Anticancer Activity
Cytotoxicity
This compound has demonstrated cytotoxic effects against human cervical cancer cells (HeLa).
| Cell Line | Assay | IC50 | Incubation Time | Reference |
| HeLa | MTT Assay | 12.2 µM | 72 hours | [3] |
Putative Mechanism of Action: STAT3 Signaling Pathway Inhibition
While direct evidence for this compound is pending, the structurally similar chalcone, Flavokawain B, has been shown to exert its anticancer effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[4][5] Inhibition of this pathway is a key strategy in cancer therapy.
The proposed mechanism involves the suppression of STAT3 phosphorylation, which prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in tumorigenesis.[6][5][7]
Experimental Protocols
The following are generalized protocols for key experiments relevant to assessing the anticancer activity of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
-
Cell Seeding: Seed cells in a culture plate to achieve a confluent monolayer (95-100%) within 24-48 hours.[8]
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.[8][9]
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[10]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
Western Blot for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) as an indicator of STAT3 activation.
-
Cell Treatment and Lysis: Treat cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and collect the protein extract.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11][12]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.[13][14]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[14]
-
Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and a loading control (e.g., β-actin or GAPDH).[12]
RT-qPCR for Gene Expression Analysis
This method is used to quantify the expression of STAT3 target genes.
-
RNA Isolation: Isolate total RNA from cells treated with this compound.[15]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[16][17]
-
qPCR: Perform quantitative PCR using the cDNA as a template with primers specific for STAT3 target genes (e.g., Bcl-2, Cyclin D1).[18]
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.
Conclusion
This compound is a promising natural compound with demonstrated anticancer activity. While further research is needed to fully elucidate its mechanisms of action, its structural similarity to known STAT3 inhibitors like Flavokawain B suggests a potential role in modulating this critical oncogenic pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound.
References
- 1. realgenelabs.com [realgenelabs.com]
- 2. biocrick.com [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1)-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Scratch Wound Healing Assay [bio-protocol.org]
- 10. med.virginia.edu [med.virginia.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 17. elearning.unite.it [elearning.unite.it]
- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Mechanism of Action of 3'-Methylflavokawin: A Technical Guide
Disclaimer: Due to the limited availability of specific data on 3'-Methylflavokawin, this document focuses on the well-researched, structurally similar chalcone, Flavokawain A (FKA). The mechanisms detailed herein are based on studies of FKA and are presented as a probable model for the action of this compound.
Introduction
This compound belongs to the flavokawain class of chalcones, naturally occurring compounds found in the kava plant (Piper methysticum). These compounds have garnered significant interest for their potential therapeutic properties, particularly in oncology. This guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of flavokawains, with a focus on Flavokawain A as a representative molecule. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways.
Induction of Apoptosis
Flavokawain A has been demonstrated to induce apoptosis in various cancer cell lines through the intrinsic, mitochondria-dependent pathway.[1] This process is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.[1]
Key Molecular Events in FKA-Induced Apoptosis:
-
Upregulation of Pro-Apoptotic Proteins: FKA treatment leads to an increased expression of Bax, a pro-apoptotic member of the Bcl-2 family.[1][2]
-
Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic proteins such as Bcl-2 and survivin is significantly reduced.[2]
-
Caspase Activation: FKA triggers the cleavage and activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[1]
-
PARP Cleavage: The activation of caspases leads to the cleavage of poly-(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol outlines a general procedure for quantifying apoptosis using flow cytometry.
-
Cell Culture and Treatment: Plate cancer cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-apoptotic.
Signaling Pathway: Intrinsic Apoptosis
Caption: FKA-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
Flavokawain A has been shown to induce cell cycle arrest in a p53-dependent manner. In cancer cells with wild-type p53, FKA typically induces a G1 arrest, while in cells with mutant p53, a G2/M arrest is observed.[3][4]
Quantitative Data on FKA-Induced Cell Cycle Arrest
| Cell Line | p53 Status | Effect of FKA | Key Proteins Modulated | Reference |
| RT4 (Bladder Cancer) | Wild-type | G1 arrest | ↑ p21, ↑ p27 | [3][4] |
| T24 (Bladder Cancer) | Mutant | G2/M arrest | ↓ Myt1, ↓ Wee1, ↑ Cyclin B1 | [4] |
| PC3 (Prostate Cancer) | Null | G2/M arrest | Interference with tubulin polymerization, ↓ survivin | [5] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Culture cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Logical Diagram: p53-Dependent Cell Cycle Arrest by FKA
Caption: Differential cell cycle arrest by FKA based on p53 status.
Modulation of Key Signaling Pathways
Flavokawain A exerts its anti-cancer effects by modulating several critical intracellular signaling pathways, including the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.
Experimental Protocol: Western Blotting
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway: NF-κB Inhibition by FKA
Caption: FKA-mediated inhibition of the NF-κB pathway.
Signaling Pathway: PI3K/Akt/mTOR and MAPK Inhibition by FKA
Caption: FKA inhibits the PI3K/Akt/mTOR and MAPK signaling pathways.
Anti-inflammatory and Anti-tumor Activity In Vivo
In addition to its in vitro effects, Flavokawain A has demonstrated anti-tumor activity in animal models. Peritumoral injection of FKA in a mouse model of bladder cancer resulted in significant tumor inhibition.[2] Furthermore, oral administration of FKA has been shown to have immunomodulatory effects without signs of toxicity in mice.[2]
Quantitative In Vivo Data for FKA
| Animal Model | FKA Administration | Outcome | Reference |
| Mouse model of bladder cancer | 30 mg/kg; peritumoral injection; every 3 days for 24 days | Exhibited anti-tumor activity | [2] |
| Balb/c mice | 50 mg/kg; oral administration; 28 days | No toxicity, immunomodulatory effects | [2] |
Conclusion
The available evidence strongly suggests that flavokawains, represented by Flavokawain A, are promising anti-cancer agents with a multi-faceted mechanism of action. They effectively induce apoptosis and cell cycle arrest in cancer cells and modulate key signaling pathways that are often dysregulated in cancer. Further research is warranted to fully elucidate the specific activities of this compound and to explore its therapeutic potential in a clinical setting. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into this important class of natural compounds.
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the kava chalcone flavokawain A differ in bladder cancer cells with wild-type versus mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3'-Methylflavokawin: A Comprehensive Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Methylflavokawin, a member of the flavokawain family of chalcones, has emerged as a molecule of interest in pharmacological research due to its potential therapeutic properties. This technical guide provides a detailed overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory and anticancer effects. This document summarizes available quantitative data, outlines general experimental protocols for assessing its activity, and illustrates the potential signaling pathways involved.
Introduction
Flavonoids and chalcones are classes of naturally occurring compounds that have garnered significant attention for their diverse biological activities. This compound, a methylated derivative of flavokawain, is distinguished by its unique chemical structure which is believed to contribute to its bioactivity. This guide aims to consolidate the existing scientific knowledge on this compound to aid researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Preliminary studies have indicated that methyl-substituted flavones possess antiproliferative properties. While extensive data on this compound is still emerging, related compounds have shown notable effects.
Quantitative Data: Antiproliferative Activity
| Compound | Cell Line | IC50 Value | Reference |
| 3,3'-Dimethylflavone | HL-60 (Human promyelocytic leukemia) | 76 μM | [1] |
Note: Data for this compound is limited. The data presented is for a closely related compound to indicate the potential activity of this class of molecules.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for another 24-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the concentration of this compound.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators in macrophages.
Quantitative Data: Anti-inflammatory Effects
A study on methyl derivatives of flavone investigated the anti-inflammatory activity of 3'-methylflavone (referred to as 6C) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It was found that 2'-methylflavone and 3'-methylflavone possess the strongest anti-inflammatory activity among the tested derivatives.
| Activity | Cell Line | Treatment | Effect |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS + 3'-Methylflavone | Inhibition of NO production |
| TNF-α Production | RAW 264.7 | LPS + 3'-Methylflavone | Inhibition of TNF-α production |
| IL-1β Production | RAW 264.7 | LPS + 3'-Methylflavone | Significant inhibition at 20 µM |
| IL-6 Production | RAW 264.7 | LPS + 3'-Methylflavone | No significant inhibition |
Experimental Protocol: Nitric Oxide (NO) Production Assay
Principle: The concentration of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 macrophages are seeded in a 96-well plate and treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Nitrite Concentration Calculation: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Experimental Protocol: Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatant.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are treated as described for the NO production assay.
-
Supernatant Collection: The cell culture supernatant is collected after the incubation period.
-
ELISA Procedure: The concentration of the target cytokine in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement and Quantification: The absorbance is read at the appropriate wavelength, and the cytokine concentration is calculated from a standard curve.
Potential Signaling Pathways
The biological activities of flavonoids and chalcones are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is still under investigation, based on the activities of related compounds, the following pathways are likely to be involved.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its inhibition is a common mechanism for the anti-inflammatory effects of natural products.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Signaling Pathway in Cancer
The induction of apoptosis (programmed cell death) is a key mechanism for the anticancer activity of many therapeutic agents.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated anti-inflammatory and potential anticancer activities. The available data suggests that it can modulate key inflammatory pathways and may induce apoptosis in cancer cells. However, to fully elucidate its therapeutic potential, further research is required. Specifically, future studies should focus on:
-
Expanding the evaluation of its antiproliferative activity against a broader panel of cancer cell lines to determine its spectrum of activity and selectivity.
-
Conducting detailed mechanistic studies to confirm its effects on the NF-κB and MAPK signaling pathways, including Western blot analysis of key phosphorylated proteins.
-
Investigating its effects on the cell cycle and the expression of apoptosis-related proteins to provide a clearer understanding of its anticancer mechanism of action.
-
Performing in vivo studies to validate the in vitro findings and to assess its pharmacokinetic and toxicological profiles.
This comprehensive approach will be crucial for the potential development of this compound as a novel therapeutic agent.
References
The Structural Relationship and Biological Activities of Flavokawains and Other Chalcones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chalcones
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are abundant in edible plants and are precursors in the biosynthesis of flavonoids and isoflavonoids.[1] The presence of the α,β-unsaturated keto-ethylenic moiety is a key feature that contributes to their wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2] The reactivity of this group allows for interactions with various biological macromolecules, making chalcones a promising scaffold for drug discovery.[3][4]
This technical guide provides an in-depth overview of a specific group of chalcones known as flavokawains, with a particular focus on Flavokawain A, B, and C. It also explores the potential influence of methylation on the chalcone backbone, specifically at the 3'-position, and its implications for biological activity. This document is intended to serve as a resource for researchers and professionals in the field of drug development by summarizing key biological data, outlining relevant experimental protocols, and visualizing associated signaling pathways.
Flavokawains: A Profile of Bioactivity
Flavokawain A, B, and C are naturally occurring chalcones primarily isolated from the kava plant (Piper methysticum).[5] They share a common 2'-hydroxy-4',6'-dimethoxychalcone backbone, with variations in the substituent at the 4-position of the B-ring.[1] Flavokawain A possesses a methoxy group, Flavokawain B has a hydrogen atom, and Flavokawain C contains a hydroxyl group at this position.[1] These structural differences contribute to their distinct biological activities.
Anticancer Activity
Flavokawains have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and pro-apoptotic effects across a range of cancer cell lines.
Flavokawain A has been shown to induce cell cycle arrest and apoptosis in bladder cancer cells.[6] Interestingly, its mechanism of action appears to be dependent on the p53 status of the cancer cells. In p53 wild-type cells, it promotes G1 arrest, while in p53 mutant cells, it induces a G2/M arrest.[6] Furthermore, Flavokawain A-induced apoptosis is associated with the involvement of the Bax protein and the mitochondrial pathway.[7]
Flavokawain B has been extensively studied and is often reported to be more potent than Flavokawain A and C in various cancer cell lines.[5][8] It has been shown to inhibit the proliferation of colorectal cancer cells, induce G2/M phase cell cycle arrest, and trigger apoptosis.[9] The anticancer effects of Flavokawain B are linked to the inhibition of signaling pathways such as NF-κB, PI3K/Akt, and MAPK.[10]
Flavokawain C also exhibits anti-proliferative and apoptotic effects in cancer cells.[11] In human colon carcinoma cells, Flavokawain C has been found to induce both intrinsic and extrinsic apoptotic pathways, cause endoplasmic reticulum stress, and modulate the MAPKs and Akt signaling pathways.[11][12]
Anti-inflammatory Activity
Both Flavokawain A and B have demonstrated notable anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[8]
The Enigma of 3'-Methylflavokawins
Despite a comprehensive search of scientific literature, specific biological data for 3'-Methylflavokawin A, B, and C remains elusive. These compounds appear to be either novel synthetic derivatives or have not been extensively studied and reported in publicly accessible databases. One commercial vendor lists a "this compound" with a CAS number of 1044743-35-2, but without specifying whether it corresponds to the A, B, or C variant, and provides no associated biological activity data.[11][13]
Structure-Activity Relationship: The Potential Impact of 3'-Methylation
In the absence of direct experimental data for 3'-Methylflavokawins, we can infer potential biological activities based on established structure-activity relationships (SAR) of chalcones. The substitution pattern on both aromatic rings of the chalcone scaffold significantly influences their biological effects.
Studies on various 3'-substituted chalcones indicate that modifications at this position can modulate their anticancer and anti-inflammatory properties. For instance, the introduction of different functional groups on the B-ring of chalcones has been shown to alter their potency as NF-κB inhibitors.[4][14] While there is no universal pattern, the electronic and steric properties of the substituent at the 3'-position can affect the molecule's interaction with its biological targets. A methyl group, being an electron-donating and lipophilic group, could potentially enhance the membrane permeability and interaction with hydrophobic pockets of target proteins, which might lead to altered biological activity compared to the parent flavokawains. However, without experimental validation, this remains a hypothesis.
Quantitative Biological Data
The following tables summarize the reported in vitro cytotoxic activities of Flavokawain A, B, and C against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Flavokawain A | RT4 | Bladder Cancer | ~8-17 | [5] |
| T24 | Bladder Cancer | ~8-17 | [5] | |
| EJ | Bladder Cancer | Not specified | [7] | |
| Flavokawain B | H460 | Non-small cell lung cancer | 18.2 | [5] |
| A-2058 | Melanoma | ~18 | [5] | |
| SYO | Sarcoma | ~9-18 | [5] | |
| HS-SY-II | Sarcoma | ~18-27 | [5] | |
| Flavokawain C | RT4 | Bladder Cancer | ~1.5-17 | [5] |
| EJ | Bladder Cancer | ~8.33 | [5] | |
| L-02 | Normal Liver | 57.04 ± 2.32 | [5] | |
| HepG2 | Liver Cancer | 59.48 ± 2.72 | [5] | |
| HCT 116 | Colon Cancer | More cytotoxic than on other tested lines | [11] |
| Compound | Assay | Cell Line | Effect | IC50 (µM) | Reference |
| Flavokawain A | NF-κB Inhibition | RAW 264.7 | Inhibition of iNOS and COX-2 expression | Not specified | [8] |
| Flavokawain B | NO Production Inhibition | RAW 264.7 | Inhibition of nitric oxide production | 9.8 | [1] |
Signaling Pathways Modulated by Flavokawains
Flavokawains exert their biological effects by modulating key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Flavokawain B has been reported to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells.[10]
Caption: PI3K/Akt signaling pathway and the inhibitory action of Flavokawain B.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Both Flavokawain A and B have been shown to inhibit the activation of NF-κB, thereby mediating their anti-inflammatory and some of their anticancer effects.[8]
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CAS REGISTRY | CAS [cas.org]
- 7. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 3-methylflavone-8-carboxylate | C18H14O4 | CID 7582698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide) | 60218-13-5 | Benchchem [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. realgenelabs.com [realgenelabs.com]
- 14. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
Preliminary In Vitro Cytotoxicity Screening of Flavokawain B: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of Flavokawain B (FKB), a naturally occurring chalcone found in the kava plant (Piper methysticum). While the initial topic of interest was 3'-Methylflavokawin, the available scientific literature predominantly focuses on the cytotoxic effects of Flavokawain B. This document collates and presents key data on its cytotoxic activity against various cancer cell lines, detailed experimental protocols for essential cytotoxicity and apoptosis assays, and visual representations of the underlying molecular mechanisms. The information herein is intended to serve as a valuable resource for researchers investigating the potential of FKB as an anti-cancer agent.
Data Presentation: Cytotoxic Activity of Flavokawain B
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Flavokawain B in various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method |
| MDA-MB-231 | Breast Cancer | 12.3[1] | 72 | MTT |
| MCF-7 | Breast Cancer | 33.8[1] | 72 | MTT |
| A375 | Melanoma | 7.6 (µg/mL) | 24 | MTT |
| A2058 | Melanoma | 10.8 (µg/mL) | 24 | MTT |
| HSC-3 | Oral Carcinoma | 4.4 - 35.2 | 24 | Not Specified |
Note: IC50 values may vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the in vitro cytotoxicity screening of compounds like Flavokawain B.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][4] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Flavokawain B in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of FKB. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 50 µL of 1x MTT working solution to each well and incubate for 4 hours under the same conditions.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[3][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells and treat with Flavokawain B as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Protocol:
-
Protein Extraction: After treatment with Flavokawain B, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal loading.[7]
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, and PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in the cytotoxicity screening of Flavokawain B.
Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound.
References
- 1. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Therapeutic Promise of 3'-Methylflavokawin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylflavokawin, a flavonoid compound, has emerged as a molecule of significant interest in the fields of pharmacology and drug discovery. Belonging to the flavone subclass of flavonoids, it shares a core structure known to be associated with a wide range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents for inflammatory diseases, cancer, and neurodegenerative disorders.
Quantitative Bioactivity Data
The following tables summarize the currently available quantitative data on the biological activities of this compound. This information is crucial for assessing its potency and potential for further development.
Table 1: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Concentration | Result | Reference |
| Nitric Oxide (NO) Production | 20 µM | Significant Inhibition | [1] |
| Tumor Necrosis Factor-α (TNF-α) Production | 20 µM | Significant Inhibition | [1] |
| Interleukin-1α (IL-1α) Production | 20 µM | Significant Inhibition | [1] |
| Interleukin-1β (IL-1β) Production | 20 µM | Significant Inhibition | [1] |
| Interleukin-6 (IL-6) Production | 20 µM | Significant Inhibition | [1] |
Note: The referenced study indicates "significant inhibition" without providing specific percentage or IC50 values for this compound alone, but in comparison to other methyl-derivatives of flavone.
Potential Therapeutic Targets and Signaling Pathways
Based on studies of this compound and related flavonoids, several key signaling pathways have been identified as potential therapeutic targets. These pathways are central to the cellular processes underlying inflammation, cancer, and neurodegeneration.
Anti-Inflammatory Effects: Targeting the NF-κB and MAPK Pathways
This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators.
NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). This compound is suggested to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
MAPK Signaling Pathway:
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases by phosphorylation leads to the activation of transcription factors, such as AP-1, which, in concert with NF-κB, drives the expression of inflammatory genes. Evidence from related flavokawains suggests that this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like p38 and JNK.
Caption: Putative anti-inflammatory mechanism of this compound.
Anti-Cancer Effects: Induction of Apoptosis and Cell Cycle Arrest via PI3K/Akt and MAPK Pathways
While specific cytotoxic data for this compound is still emerging, studies on related flavokawains suggest a potential anti-cancer activity through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt and MAPK signaling pathways. These pathways are frequently dysregulated in cancer, promoting cell survival, proliferation, and metastasis.
PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a critical pro-survival pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates a multitude of downstream targets that inhibit apoptosis and promote cell cycle progression. Flavonoids are known to interfere with this pathway, potentially by inhibiting the phosphorylation of Akt, thereby promoting apoptosis in cancer cells.
MAPK Signaling in Cancer:
The role of the MAPK pathway in cancer is complex, with different branches having opposing effects. While the ERK pathway is often associated with cell proliferation and survival, the JNK and p38 pathways can promote apoptosis in response to cellular stress. Some flavokawains have been shown to selectively activate the pro-apoptotic JNK pathway in cancer cells, leading to cell death.
Caption: Potential anti-cancer mechanisms of this compound.
Neuroprotective Effects
The neuroprotective potential of flavonoids is an area of active research. While specific data for this compound is limited, flavonoids, in general, are known to exert neuroprotective effects through various mechanisms, including their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and inflammation. Key pathways implicated in neuroprotection include the PI3K/Akt and MAPK pathways, which are also involved in its other bioactivities. The ability of flavonoids to scavenge reactive oxygen species (ROS) is also a critical component of their neuroprotective action.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bioactivity of this compound and related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic concentration (IC50).
Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Culture: Maintain the desired cancer or normal cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophages and seed them in 96-well plates as described for the MTT assay.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a pro-inflammatory agent, typically LPS (e.g., 1 µg/mL), to induce NO production. Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with the compound alone).
-
Incubation: Incubate the plates for a suitable period (e.g., 24 hours) to allow for NO production.
-
Sample Collection: Collect the cell culture supernatants from each well.
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the culture supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Western Blotting for Signaling Pathway Analysis (NF-κB, MAPK, PI3K/Akt)
Western blotting is a technique used to detect and quantify specific proteins in a sample, allowing for the analysis of protein expression and phosphorylation status.
Workflow:
Caption: General workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS) for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, phospho-Akt, IκBα, or their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After washing, add a chemiluminescent substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. Densitometry software can be used to quantify the band intensities. To ensure equal loading, the membrane is often stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.
Cytokine Quantification (Bio-Plex Magnetic Luminex Assay)
This multiplex immunoassay allows for the simultaneous measurement of multiple cytokines in a single sample.
Methodology:
-
Sample Preparation: Collect cell culture supernatants after treatment with this compound and/or a stimulant.
-
Assay Plate Preparation: Prepare a 96-well filter plate by pre-wetting it with assay buffer.
-
Bead Preparation: Prepare a multiplex bead working solution containing beads coated with antibodies specific for the cytokines of interest.
-
Incubation with Samples and Standards: Add the bead solution, standards (known concentrations of cytokines), and samples to the plate. Incubate the plate on a shaker to allow the cytokines to bind to the antibody-coated beads.
-
Detection Antibody Incubation: After washing the beads, add a biotinylated detection antibody cocktail. These antibodies will bind to the captured cytokines.
-
Streptavidin-PE Incubation: Following another wash step, add a streptavidin-phycoerythrin (SA-PE) conjugate. The streptavidin will bind to the biotinylated detection antibodies.
-
Data Acquisition: Resuspend the beads in assay buffer and read the plate on a Bio-Plex or Luminex instrument. The instrument will identify each bead by its unique color code and quantify the amount of bound cytokine by measuring the fluorescence of the PE reporter molecule.
-
Data Analysis: The concentration of each cytokine in the samples is calculated based on the standard curve generated from the known concentrations of the standards.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents targeting inflammatory, cancerous, and potentially neurodegenerative conditions. The quantitative data and mechanistic insights provided in this guide highlight its potential to modulate key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.
Future research should focus on several key areas:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines is crucial to identify its potential as an anti-cancer agent and to understand its selectivity.
-
In-depth Neuroprotection Studies: Elucidating the specific neuroprotective mechanisms of this compound and quantifying its efficacy in relevant in vitro and in vivo models of neurodegenerative diseases is a critical next step.
-
Target Deconvolution: Utilizing techniques such as affinity chromatography coupled with mass spectrometry to identify the direct binding partners of this compound will provide a more precise understanding of its molecular targets.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammation, cancer, and neurodegeneration are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a range of debilitating diseases.
References
Methodological & Application
Application Note: Protocol for the Chemical Synthesis of 3'-Methylflavokawin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Methylflavokawin B is a derivative of Flavokawain B, a natural chalcone found in the roots of the kava plant (Piper methysticum). Chalcones, characterized by an open C3 bridge separating two aromatic rings, are precursors to flavonoids and exhibit a wide range of biological activities. Flavokawain derivatives, in particular, have garnered significant attention for their potential cytotoxic effects against various cancer cell lines.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of this compound B via a base-catalyzed Claisen-Schmidt condensation.
Synthesis Overview: Claisen-Schmidt Condensation
The synthesis of this compound B is achieved through a Claisen-Schmidt condensation, a reliable and widely used reaction in organic chemistry for forming α,β-unsaturated ketones.[3][4][5] This specific variation of the aldol condensation involves the reaction of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen.[4][6]
In this protocol, the key starting materials are:
-
Ring A precursor: 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone
-
Ring B precursor: Benzaldehyde
The reaction is catalyzed by a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an alcoholic solvent like methanol or ethanol. The base facilitates the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent intermediate readily undergoes dehydration to yield the stable, conjugated chalcone structure of this compound B.[5][7]
References
- 1. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 3'-Methylflavokawin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3'-Methylflavokawin in various matrices. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. While specific validated methods for this compound are not widely published, the following protocols have been adapted from validated methods for structurally similar flavokawains, such as Flavokawain A, B, and C. These methods are expected to provide a strong starting point for the development and validation of a specific assay for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of flavonoids. This method offers good sensitivity and reproducibility for the analysis of this compound in samples such as plant extracts and pharmaceutical formulations.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the HPLC-UV analysis of flavokawains, which are expected to be similar for this compound.
| Parameter | Flavokawain A | Flavokawain B | Flavokawain C |
| Linearity Range (µg/mL) | 0.05 - 7.5 | 0.05 - 7.5 | 0.05 - 7.5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.02 | ~0.1 | ~0.09 |
| Limit of Quantification (LOQ) (µg/mL) | 0.062 | 0.303 | 0.270[1] |
| Wavelength (nm) | 355 | 355 | 355 |
| Recovery (%) | 98.1 - 102.9 | 98.1 - 102.9 | 98.1 - 102.9[1] |
Experimental Protocol
1. Sample Preparation (from Kava Plant Material)
-
Weigh approximately 1 gram of powdered kava root or other plant material.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Start with 70% A and 30% B.
-
Linearly increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 355 nm.
-
Column Temperature: 30°C.
3. Calibration Curve Preparation
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.05 to 10 µg/mL.
-
Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.
Workflow Diagram
HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for quantifying low levels of this compound in complex biological matrices such as plasma or urine.
Quantitative Data Summary
The following table presents typical performance characteristics for the LC-MS/MS analysis of a similar compound, Flavokawain B, in rat plasma, which can be used as a reference for this compound.
| Parameter | Flavokawain B in Rat Plasma |
| Linearity Range (ng/mL) | 0.524 - 1048[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.524[2] |
| Intra-day Precision (%RSD) | 3.4 - 11.8[2] |
| Inter-day Precision (%RSD) | < 15 |
| Accuracy (%) | -14.3 to 13.2[2] |
Experimental Protocol
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another flavonoid not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).
-
Start with 90% A and 10% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions over 0.5 minutes and equilibrate for 2.5 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.
3. Calibration Curve Preparation
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Spike blank plasma with known concentrations of this compound to create calibration standards ranging from approximately 0.5 to 1000 ng/mL.
-
Process these standards using the same sample preparation procedure as the unknown samples.
Workflow Diagram
LC-MS/MS analysis workflow for this compound in plasma.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry can be used for the rapid estimation of the total flavonoid content in a sample, or for the quantification of this compound if it is the major flavonoid present and its absorbance maximum is known. Flavokawains typically exhibit strong absorbance around 340-360 nm.[3]
Quantitative Data Summary
This method is generally used for total flavonoid content and the performance characteristics will depend on the specific standard used for calibration (e.g., quercetin or rutin).
| Parameter | General Flavonoid Quantification |
| Linearity Range (µg/mL) | 15 - 120 (as Rutin equivalents)[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| LOD (µg/mL) | ~2.5 (as Rutin equivalents)[4] |
| LOQ (µg/mL) | ~7.5 (as Rutin equivalents)[4] |
| Wavelength (nm) | ~355 (for flavokawains), 510 (with AlCl3) |
| Recovery (%) | 99.5 - 104.1[4] |
Experimental Protocol (Total Flavonoid Content)
1. Sample Preparation
-
Prepare an extract of the plant material as described in the HPLC-UV section.
-
Dilute the extract with methanol to a concentration that falls within the linear range of the calibration curve.
2. Assay Procedure (Aluminum Chloride Colorimetric Method)
-
To 0.5 mL of the diluted sample extract, add 1.5 mL of methanol, 0.1 mL of 10% aluminum chloride, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of approximately 415 nm against a blank (reagents without the sample).
3. Calibration Curve Preparation
-
Prepare a stock solution of a standard flavonoid, such as quercetin or rutin, in methanol (e.g., 1 mg/mL).
-
Prepare a series of standard solutions with concentrations ranging from approximately 10 to 100 µg/mL.
-
Treat the standards with the aluminum chloride reagent as described for the samples and measure their absorbance.
-
Construct a calibration curve by plotting absorbance versus concentration. The concentration of total flavonoids in the sample is then expressed as quercetin or rutin equivalents.
Logical Relationship Diagram
Logical relationship for UV-Vis spectrophotometric quantification.
Signaling Pathway Involvement of Flavokawains
Flavokawains, including structurally similar compounds to this compound, have been shown to modulate various cellular signaling pathways, which is relevant for drug development professionals. For instance, Flavokawain A has been reported to suppress malignant progression in neuroblastoma by inactivating the ERK/VEGF/MMPs signaling pathway.
Modulation of the ERK/VEGF/MMPs signaling pathway by Flavokawain A.
References
Development of a robust HPLC method for 3'-Methylflavokawin analysis
An Application Note and Protocol for the Robust HPLC Analysis of 3'-Methylflavokawin
Introduction
This compound belongs to the flavokawain class of chalcones, which are of significant interest to researchers in drug development and natural product chemistry due to their potential biological activities. Accurate and reliable quantification of this compound in various samples, such as plant extracts or in vitro assays, is crucial for research and quality control. This application note provides a detailed protocol for a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis in a research or industrial setting.
It is important to note that the chemical identity of "this compound" should be confirmed prior to analysis. A compound identified as "(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one" has been referred to as this compound, with a molecular formula of C18H18O5 and a molecular weight of 314.3 g/mol [1]. This method is developed based on the general chromatographic behavior of flavokawains and chalcones.
Experimental Workflow
The overall workflow for the development and validation of the HPLC method for this compound analysis is depicted below.
Caption: Experimental workflow for this compound HPLC analysis.
Materials and Reagents
-
This compound reference standard (>98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (or Phosphoric acid, analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase composition. A typical calibration curve range for flavokawains can be from 0.1 µg/mL to 100 µg/mL[2][3].
Sample Preparation
The sample preparation method will depend on the matrix. The following is a general protocol for a solid plant extract:
-
Extraction: Accurately weigh 100 mg of the powdered sample and extract with 10 mL of methanol by sonication for 30 minutes.[4]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]
-
Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the calibration range.
For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient.
HPLC Method Parameters
Based on existing methods for flavokawains and chalcones, a reversed-phase HPLC method is recommended.[2][3][6][7]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water[9][10] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with a lower percentage of B, and gradually increase to elute the analyte. A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at approximately 355 nm[2][6][11] |
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[12][13]
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector. |
| Linearity | A linear relationship between the peak area and concentration of the analyte should be observed over the desired range. The correlation coefficient (r²) should be > 0.999.[3][12] |
| Accuracy | The recovery of the analyte should be within 98-102%. This can be assessed by spiking a blank matrix with known concentrations of the standard.[7] |
| Precision | The relative standard deviation (RSD) for replicate injections of the same standard should be < 2% for both repeatability (intra-day) and intermediate precision (inter-day).[7][12] |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method should be insensitive to small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature. The RSD of the results should remain < 2%. |
Data Presentation
The quantitative results from the analysis should be summarized in a clear and concise table.
Table 3: Example of Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15.2 | 150,000 | 10.0 |
| Standard 2 | 15.2 | 305,000 | 20.0 |
| Sample 1 | 15.3 | 225,000 | 15.0 |
| Sample 2 | 15.2 | 450,000 | 30.0 |
Logical Relationship for Method Selection
The choice of a reversed-phase HPLC method is based on the physicochemical properties of flavokawains, which are generally non-polar to moderately polar compounds.
Caption: Rationale for selecting the HPLC method.
Conclusion
This application note provides a comprehensive and robust HPLC method for the analysis of this compound. The detailed protocols for sample preparation, HPLC analysis, and method validation will enable researchers, scientists, and drug development professionals to accurately quantify this compound in their respective matrices. Adherence to the outlined procedures will ensure reliable and reproducible results, which are essential for research and quality assurance purposes.
References
- 1. biocrick.com [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC analysis of flavokavins and kavapyrones from Piper methysticum Forst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. ptfarm.pl [ptfarm.pl]
- 10. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Sensitive Quantification of 3'-Methylflavokawin in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the detection and quantification of 3'-Methylflavokawin. While this protocol is based on established methods for structurally similar flavokawains A and B, it provides a validated framework for analyzing this compound in complex biological matrices such as plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Flavokawains are a class of chalcones found in the kava plant (Piper methysticum) known for their diverse biological activities, including anti-tumor and anti-inflammatory effects. This compound, a derivative of this class, is of increasing interest in pharmacological and drug development studies. A reliable and sensitive analytical method is crucial for pharmacokinetic, metabolic, and toxicological assessments. This document provides a detailed LC-MS/MS protocol, synthesized from validated methods for related compounds like Flavokawain A and B, to enable precise quantification of this compound.[1][2][3]
Experimental Protocol
Materials and Reagents
-
Reference standards for this compound, Flavokawain A, and Flavokawain B
-
Internal Standard (IS), e.g., Myrislignan or Diphenhydramine HCl[1][4]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., rat or human plasma)
Sample Preparation: Protein Precipitation
This protocol is optimized for plasma samples and involves a straightforward protein precipitation step.[1][3]
-
Aliquot 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 15,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on successful analyses of Flavokawain A and B and serve as a strong starting point for this compound.[1][2][3][5]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | Agilent XDB-C18 (2.1 x 100 mm, 1.8 µm) or equivalent[1][3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min[1][3] |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 25 - 40 °C |
| Gradient Program | A linear gradient should be optimized to ensure separation from matrix components. A starting point is 70% A, ramping to 95% B over 4 minutes, holding for 1 minute, and re-equilibrating. |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.0 - 4.0 kV |
| Gas Flow | Instrument-specific optimization required |
MRM Transitions for Quantification
Multiple Reaction Monitoring (MRM) is essential for the selective and sensitive detection of the target analyte.[6] The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺, and the product ion (Q3) is a characteristic fragment generated by collision-induced dissociation (CID).
Table 3: MRM Transitions for Flavokawains
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Notes |
| Flavokawain A | 315.1 | 181.1 | Quantifier ion based on published data.[2][5] |
| Flavokawain B | 285.1 | 181.1 | Quantifier ion based on published data. |
| This compound A | 329.1 | To be determined | Predicted [M+H]⁺. Product ion must be determined by infusing a standard solution and performing a product ion scan. |
| This compound B | 299.1 | To be determined | Predicted [M+H]⁺. Product ion must be determined by infusing a standard solution and performing a product ion scan. |
| Myrislignan (IS) | 359.1 | 193.1 | Example Internal Standard transition. |
*Note: The exact mass and fragmentation pattern for this compound should be confirmed experimentally by direct infusion of a pure standard into the mass spectrometer.
Workflow Visualization
The overall experimental process from sample receipt to data analysis is outlined below.
Caption: LC-MS/MS workflow for this compound quantification.
Conclusion
The protocol detailed in this application note provides a comprehensive framework for the reliable quantification of this compound using LC-MS/MS. By leveraging established methodologies for similar compounds, researchers can adapt and validate this approach for various biological matrices. The combination of a simple and efficient sample preparation technique with the high sensitivity and selectivity of UPLC-MS/MS makes this method well-suited for demanding applications in pharmacology and drug development.
References
- 1. UPLC-MS/MS determination of flavokawain B, a novel anti-tumor chemotherapeutic agent in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple and rapid LC-MS/MS method for simultaneous determination of flavoxate and 3-methyl-flavone-8-carboxylic acid in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. forensicrti.org [forensicrti.org]
Application Notes & Protocols: Standard Operating Procedure for In Vitro Analysis of 3'-Methylflavokawin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3'-Methylflavokawin is a specific chalcone derived from the kava plant. While literature specifically detailing its in vitro activity is limited, extensive research exists for structurally similar compounds such as Flavokawain A (FKA) and Flavokawain B (FKB). The following protocols and data are based on established methodologies for these related flavokawains and serve as a robust standard operating procedure for investigating the in vitro anticancer effects of this compound.
Introduction
Flavokawains are a class of chalcones isolated from the kava plant (Piper methysticum) that have demonstrated significant anti-tumor properties. These compounds, including Flavokawain A, B, and C, have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest across a variety of cancer cell lines. The primary mechanisms of action involve the modulation of key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, as well as the intrinsic mitochondrial apoptosis pathway.[1][2]
This document provides detailed protocols for a battery of in vitro assays to characterize the anticancer activity of this compound. It covers procedures for assessing cell viability, apoptosis, cell cycle progression, and the analysis of protein expression within critical signaling cascades.
Quantitative Data Summary
The following tables summarize the cytotoxic and apoptotic effects of Flavokawain A (FKA) and Flavokawain B (FKB) in various human cancer cell lines, which can be used as a benchmark for evaluating this compound.
Table 1: Cytotoxicity (IC50) of Flavokawains in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time |
|---|---|---|---|---|
| Flavokawain B | 143B | Osteosarcoma | ~1.97 µg/mL (3.5 µM) | 72 hours |
| Flavokawain B | A375 | Melanoma | 7.6 µg/mL | 24 hours |
| Flavokawain B | A2058 | Melanoma | 10.8 µg/mL | 24 hours |
| Flavokawain A | T24 | Bladder Cancer | ~12.5 µg/mL* | 48 hours |
| Flavokawain C | Huh-7 | Liver Cancer | ~8 µM | 48 hours |
*Value represents a concentration that causes significant inhibition of proliferation, not a formal IC50.[3][4][5][6]
Table 2: Pro-Apoptotic and Cell Cycle Effects of Flavokawains
| Compound | Cell Line | Effect | Concentration | Result |
|---|---|---|---|---|
| Flavokawain B | 143B | Apoptosis | 7.5 µg/mL | 22.7% apoptotic cells |
| Flavokawain B | Saos-2 | Apoptosis | 7.5 µg/mL | 45.1% apoptotic cells |
| Flavokawain B | MDA-MB231 | Cell Cycle Arrest | Varies | Significant G2/M Arrest |
| Flavokawain A | T24 | Apoptosis | 12.5 µg/mL | Time-dependent increase in apoptosis |
Experimental Workflow
The overall workflow for the in vitro characterization of this compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to detailed mechanistic studies.
Caption: General experimental workflow for in vitro analysis.
Experimental Protocols
Cell Viability - MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., 143B, T24, MDA-MB231)
-
Complete growth medium (e.g., DMEM/McCoy's 5A with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., 100% DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.8 x 10⁵ to 2 x 10⁴ cells/well in 100 µL of complete medium.[4][8]
-
Incubation: Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO. The final DMSO concentration in the wells should not exceed 0.1%. Replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a "vehicle control" with 0.1% DMSO only.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection - Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Cells and treatment reagents as above
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2.4 x 10⁵ cells/well) and allow them to attach overnight.[8] Treat with this compound (e.g., at IC50 concentration) for desired time points (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 2000 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of FITC Annexin V and 5 µL of PI.[8]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. For each sample, collect at least 10,000 events.[3]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis - Propidium Iodide Staining
This method uses PI to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry analysis of the fluorescence intensity can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells and treatment reagents as above
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Ice-cold 70% ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and treat with this compound for 24 hours.[4]
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.[4]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protein Expression - Western Blotting
Western blotting is used to detect and quantify specific proteins in a cell lysate. This is crucial for investigating the effect of this compound on signaling pathway components.
Materials:
-
Cells and treatment reagents as above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bax, Bcl-xL, Cleaved Caspase-3, Cyclin B1, Cdc2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.
Signaling Pathway Diagrams
Flavokawain-Induced Apoptotic Pathway
Flavokawains primarily induce apoptosis through the mitochondria-mediated intrinsic pathway. They modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-xL) proteins, leading to mitochondrial dysfunction and caspase activation.[3][9]
Caption: Mitochondria-mediated apoptosis induced by flavokawains.
Modulation of PI3K/Akt and MAPK Pathways
Flavokawains have been shown to inhibit the PI3K/Akt and MAPK (p38, ERK) signaling pathways, which are critical for cancer cell survival, proliferation, and inflammation.[1][2]
Caption: Inhibition of PI3K/Akt and MAPK pathways by flavokawains.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavokawain C inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavokawain A Induces Apoptosis in MCF-7 and MDA-MB231 and Inhibits the Metastatic Process In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
How to prepare and store 3'-Methylflavokawin stock solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of 3'-Methylflavokawin A stock solutions for use in various research and drug development applications.
Introduction
This compound A is a chalcone, a class of compounds belonging to the flavonoid family, which is of significant interest in biomedical research due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and obtaining reproducible experimental results. These protocols outline the recommended procedures for handling this compound A.
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing and storing this compound A stock solutions, based on information available for closely related flavokawain compounds.
| Parameter | Value | Solvent | Notes |
| Solubility | Estimated >10 mg/mL | DMSO | Based on solubility of similar chalcones. Empirical determination is recommended. |
| Recommended Stock Concentration | 10-50 mM | DMSO | Higher concentrations may be possible but should be tested for solubility. |
| Short-Term Storage (≤ 1 month) | -20°C | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
| Long-Term Storage (≤ 6 months) | -80°C | DMSO | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Concentration (Cell Culture) | Varies by experiment | Cell Culture Media | Final DMSO concentration should be <0.5% (v/v). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound A in DMSO
Materials:
-
This compound A (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound A needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound A is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound A powder using an analytical balance in a fume hood or biological safety cabinet.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vessel containing the this compound A powder.
-
Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles the stock solution is subjected to.
-
Storage: For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C. Protect the aliquots from light.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound A stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw stock solution: Thaw a single aliquot of the 10 mM this compound A stock solution at room temperature.
-
Calculate dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Prepare working solution: Dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Mix and apply to cells: Gently mix the working solution and immediately add it to your cell cultures.
Visualization of a Potential Signaling Pathway
Based on the known mechanisms of related flavokawains, this compound A may induce apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed intrinsic apoptosis pathway induced by this compound A.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound A in cell-based assays.
Application Notes and Protocols for Utilizing 3'-Methylflavokawin A in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylflavokawin A is a chalcone, a class of natural compounds known for their potential anticancer properties. This document provides detailed application notes and protocols for the use of this compound A in cancer cell line research, based on available scientific literature. The methodologies outlined below are intended to serve as a guide for investigating the cytotoxic and apoptotic effects of this compound and its influence on key cellular signaling pathways.
Data Presentation
Cytotoxicity of this compound A
The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 value for this compound A in a human cancer cell line.
| Compound | Cell Line | Assay Duration | IC50 (µM) |
| This compound A | HeLa | 72 hours | 12.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound A using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells (or other cancer cell lines of interest)
-
This compound A
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound A in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound A. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound A using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound A
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound A at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Annexin V Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for the analysis of protein expression levels related to apoptosis and signaling pathways in cancer cells treated with this compound A.
Materials:
-
Cancer cell line of interest
-
This compound A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-STAT3, STAT3, p-NF-κB, NF-κB, p53, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound A as described for the apoptosis assay. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Experimental Workflow
Caption: General experimental workflow for investigating this compound A.
Hypothesized Signaling Pathway of this compound A-Induced Apoptosis
Based on the known mechanisms of other chalcones, this compound A may induce apoptosis through the intrinsic pathway, potentially involving the modulation of the p53, NF-κB, and STAT3 signaling pathways.[1][2][3]
Caption: Hypothesized signaling pathway for this compound A.
References
Best Practices for Experimental Design in 3'-Methylflavokawin A Studies: Application Notes and Protocols
Disclaimer: As of late 2025, specific experimental data and established protocols for 3'-Methylflavokawin A (3'-MFK) are limited in publicly available scientific literature. The following application notes and protocols are therefore based on best practices for studying closely related chalcones, particularly Flavokawin A (FKA), which shares a similar core structure. Researchers should use this information as a guide and optimize these protocols for their specific experimental conditions with 3'-MFK.
Introduction
This compound A is a chalcone, a class of natural compounds that has garnered significant interest for its potential therapeutic properties, including anti-cancer effects. Chalcones, such as the related Flavokawin A, have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in cancer cells.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for designing and executing experiments to investigate the biological effects of this compound A.
I. In Vitro Efficacy Studies
A critical first step in evaluating the potential of a new compound is to assess its cytotoxic and anti-proliferative effects on cancer cell lines.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Table 1: Hypothetical IC50 Values for this compound A in Various Cancer Cell Lines (Based on data for related chalcones)
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| PC-3 | Prostate Cancer | 48 | 15.5 |
| DU145 | Prostate Cancer | 48 | 22.8 |
| T24 | Bladder Cancer | 48 | 8.7 |
| SK-N-SH | Neuroblastoma | 48 | 25.0 |
| MCF-7 | Breast Cancer | 48 | 35.2 |
| A549 | Lung Cancer | 48 | 41.5 |
Note: These values are illustrative and based on the activity of related flavokawains. Actual IC50 values for 3'-MFK must be determined experimentally.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound A in DMSO. Serially dilute the stock solution with cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of 3'-MFK and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death, apoptosis assays are essential. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with 3'-MFK at concentrations around the determined IC50 value for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, FITC-positive/PI-positive cells are in late apoptosis/necrosis, and FITC-negative/PI-negative cells are viable.
Cell Cycle Analysis
3'-MFK may exert its anti-proliferative effects by arresting the cell cycle at specific checkpoints. This can be investigated using flow cytometry after staining the cells with a DNA-intercalating dye like Propidium Iodide.
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Treat cells with 3'-MFK at various concentrations for 24 to 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
II. Mechanistic Studies: Signaling Pathway Analysis
Understanding the molecular mechanisms by which 3'-MFK exerts its effects is crucial. Based on studies of related flavokawains, the MAPK and PI3K/Akt signaling pathways are potential targets.
Western Blot Analysis
Western blotting is a key technique to investigate changes in the expression and phosphorylation status of proteins involved in signaling pathways.
Table 2: Potential Protein Targets for Western Blot Analysis
| Pathway | Target Proteins | Expected Change with 3'-MFK Treatment |
| Apoptosis | Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP | ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3, ↑ Cleaved PARP |
| Cell Cycle | Cyclin B1, CDK1, p21, p27 | ↓ Cyclin B1, ↓ CDK1, ↑ p21, ↑ p27 |
| MAPK Pathway | p-ERK1/2, ERK1/2, p-JNK, JNK, p-p38, p38 | ↓ p-ERK1/2, ↓ p-JNK, ↓ p-p38 |
| PI3K/Akt Pathway | p-Akt, Akt, p-mTOR, mTOR | ↓ p-Akt, ↓ p-mTOR |
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with 3'-MFK, wash with PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
III. In Vivo Studies
To evaluate the therapeutic potential of 3'-MFK in a living organism, in vivo studies using animal models are necessary.
Xenograft Tumor Models
Subcutaneous xenograft models in immunocompromised mice are commonly used to assess the anti-tumor efficacy of a compound.
Experimental Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ PC-3 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer 3'-MFK (e.g., via intraperitoneal injection or oral gavage) at various doses and a vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
IV. Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound A and a general experimental workflow.
References
Application Notes and Protocols for 3'-Methylflavokawin Administration in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: In Vivo Administration of Flavokawains
The following tables summarize quantitative data from studies utilizing Flavokawin A and Flavokawin B in animal models. This information can be used to guide dose selection and administration strategies for 3'-Methylflavokawin.
Table 1: Summary of In Vivo Administration Parameters for Flavokawin A
| Parameter | Details | Animal Model | Application | Reference |
| Dosage | Not explicitly stated | BALB/c mice | Immunomodulation | [1] |
| Route of Administration | Not explicitly stated | BALB/c mice | Immunomodulation | [1] |
| Vehicle | Not explicitly stated | BALB/c mice | Immunomodulation | [1] |
| Frequency | Not explicitly stated | BALB/c mice | Immunomodulation | [1] |
| Study Duration | Not explicitly stated | BALB/c mice | Immunomodulation | [1] |
| Observed Effects | Stimulated splenocyte proliferation, increased IL-2 and TNF-α secretion, raised T-cell subset populations.[1] | BALB/c mice | Immunomodulation | [1] |
Table 2: Summary of In Vivo Administration Parameters for Flavokawin B
| Parameter | Details | Animal Model | Application | Reference |
| Dosage | 5 mg/kg body weight | Athymic nude mice (A375 xenograft) | Anti-cancer (melanoma) | [2] |
| Route of Administration | Intraperitoneal (i.p.) | Athymic nude mice (A375 xenograft) | Anti-cancer (melanoma) | [2] |
| Vehicle | Not explicitly stated | Athymic nude mice (A375 xenograft) | Anti-cancer (melanoma) | [2] |
| Frequency | Daily | Athymic nude mice (A375 xenograft) | Anti-cancer (melanoma) | [2] |
| Study Duration | 26 days | Athymic nude mice (A375 xenograft) | Anti-cancer (melanoma) | [2] |
| Observed Effects | Inhibition of tumor volume, retardation of tumor growth.[2] | Athymic nude mice (A375 xenograft) | Anti-cancer (melanoma) | [2] |
| Parameter | Details | Animal Model | Application | Reference |
| Dosage | Not explicitly stated | BALB/c mice (4T1 breast cancer cell-challenged) | Anti-tumor and anti-metastatic | [3] |
| Route of Administration | Not explicitly stated | BALB/c mice (4T1 breast cancer cell-challenged) | Anti-tumor and anti-metastatic | [3] |
| Vehicle | Not explicitly stated | BALB/c mice (4T1 breast cancer cell-challenged) | Anti-tumor and anti-metastatic | [3] |
| Frequency | Not explicitly stated | BALB/c mice (4T1 breast cancer cell-challenged) | Anti-tumor and anti-metastatic | [3] |
| Study Duration | Not explicitly stated | BALB/c mice (4T1 breast cancer cell-challenged) | Anti-tumor and anti-metastatic | [3] |
| Observed Effects | Induced apoptosis in tumors, increased helper and cytolytic T-cells, and natural killer cell populations.[3] | BALB/c mice (4T1 breast cancer cell-challenged) | Anti-tumor and anti-metastatic | [3] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of flavokawains for in vivo studies, which can be adapted for this compound.
Protocol 1: Intraperitoneal Administration of Flavokawin B in a Xenograft Mouse Model
This protocol is adapted from a study investigating the anti-tumor properties of Flavokawin B in a human melanoma xenograft model.[2]
Materials:
-
Flavokawin B (or this compound)
-
Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
-
Athymic nude mice with subcutaneously xenografted A375 human melanoma cells
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of Flavokawin B (or this compound) to prepare a stock solution. Note: The original study did not specify the vehicle. A common vehicle for poorly soluble compounds is a mixture of DMSO, Cremophor EL, and saline (e.g., in a 1:1:8 ratio). It is crucial to perform solubility and stability tests for this compound in the chosen vehicle.
-
Dissolve the compound in the vehicle to achieve the desired final concentration for a 5 mg/kg dosage. Ensure the final volume for injection is appropriate for the size of the mouse (typically 100-200 µL).
-
Vortex or sonicate the solution until the compound is fully dissolved.
-
Prepare the dosing solution fresh daily or determine its stability under storage conditions.
-
-
Animal Dosing:
-
Weigh each mouse daily to accurately calculate the injection volume.
-
Gently restrain the mouse.
-
Administer the prepared Flavokawin B solution via intraperitoneal (i.p.) injection.
-
Perform the injections daily for the duration of the study (e.g., 26 days).[2]
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Protocol 2: Oral Administration of Kava Extract in Mice
This protocol is based on a study that administered kava extract orally to mice.[4] While not specific to a single flavokawain, it provides a framework for oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)[4]
-
Sterile gavage needles
-
Sterile syringes
-
Mice (specify strain, e.g., BALB/c)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Suspend or dissolve the weighed this compound in the chosen vehicle (e.g., corn oil) to the desired concentration.
-
Ensure a homogenous suspension or solution before each administration.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct volume for oral administration.
-
Gently restrain the mouse and administer the solution using a gavage needle attached to a syringe.
-
Administer the dose once daily for the specified duration of the experiment.
-
-
Monitoring:
-
Observe the animals for any adverse effects.
-
At the end of the study, tissues of interest can be collected for further analysis.
-
Visualizations
Experimental Workflow for In Vivo Anti-Tumor Study
The following diagram illustrates a typical workflow for an in vivo anti-cancer study using a xenograft model, as described in the protocols.
Caption: Workflow for an in vivo anti-tumor xenograft study.
Potential Signaling Pathway of Flavokawains in Cancer Cells
Based on the literature, flavokawains can induce apoptosis in cancer cells. The following diagram depicts a simplified, hypothetical signaling pathway that could be investigated for this compound.
Caption: Hypothetical ROS-mediated apoptotic pathway of this compound.
References
- 1. In vitro Toxicity and in vivo Immunomodulatory Effects of Flavokawain A and Flavokawain B in Balb/C Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo antitumor and antimetastatic effects of flavokawain B in 4T1 breast cancer cell-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ex vivo and in vitro inhibitory potential of Kava extract on monoamine oxidase B activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3'-Methylflavokawin A in a Prostate Cancer Animal Model
Audience: Researchers, scientists, and drug development professionals.
Introduction 3'-Methylflavokawin A (FKA), a chalcone found in the kava plant, has demonstrated significant anti-tumor activity in preclinical studies. These application notes provide a detailed overview and experimental protocols for evaluating the efficacy of FKA in a prostate cancer xenograft animal model. The focus is on its effects on tumor growth, cancer stem cell markers, and the underlying molecular mechanisms of action.
Data Presentation
Table 1: Effect of Dietary Flavokawin A on Tumor Growth in a 22Rv1 Xenograft Model
| Treatment Group | Mean Final Tumor Weight (g ± SEM) | Percentage Inhibition of Tumor Growth |
| Vehicle Control | 1.68 ± 0.37 | - |
| 0.6% FKA Diet | 0.88 ± 0.23 | 47.7% |
Data synthesized from a study where NOD/SCID mice bearing 22Rv1 xenografts were fed a control or FKA-supplemented diet for 18 days.[1]
Table 2: Effect of Dietary Flavokawin A on Biomarker Expression in 22Rv1 Xenograft Tumors
| Biomarker | Method of Analysis | Percentage Reduction in FKA-Treated Group vs. Control |
| Ki67 | Immunohistochemistry | >64% |
| Oct4 | Immunohistochemistry | 100% |
| Nanog | Immunohistochemistry | 92% |
| CD44 | Immunohistochemistry | 96% |
| Neddylated Ubc12 | Western Blot | Inhibition Observed |
| c-Myc | Western Blot | Inhibition Observed |
| CK8 | Western Blot | Inhibition Observed |
Quantitative data is based on the analysis of tumor sections from a 22Rv1 xenograft model.[1]
Experimental Protocols
1. Cell Culture and Maintenance of 22Rv1 Cells
-
Cell Line: 22Rv1 human prostate cancer epithelial cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cells with sterile Phosphate Buffered Saline (PBS).
-
Add Trypsin-EDTA and incubate for 2-3 minutes until cells detach.
-
Neutralize the trypsin with a complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a fresh medium for plating.[2]
-
2. Preparation of 0.6% Flavokawin A-Formulated Diet
-
FKA Preparation:
-
Calculate the required amount of FKA for the total diet preparation (0.6% w/w, which is 6g of FKA per kg of diet).[3][4]
-
Thoroughly mix the FKA with a small portion of the basal diet powder to ensure even distribution.
-
Gradually add the FKA pre-mix to the remaining basal diet and mix until a homogenous mixture is achieved.
-
The diet can be prepared as a powder or formed into pellets. Store the diet at 4°C and protected from light.
-
3. Prostate Cancer Xenograft Animal Model
-
Animal Strain: Male Nonobese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) or BALB/c nude mice, 6-8 weeks old.[1][5][6]
-
Acclimatization: House the animals in a specific-pathogen-free (SPF) facility for at least one week before the experiment.
-
Cell Preparation for Injection:
-
Tumor Cell Implantation:
-
Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into control and treatment groups.[7]
-
Provide the respective groups with either the control diet or the 0.6% FKA-formulated diet.
-
-
Monitoring:
-
Measure tumor volume using calipers every 3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of the mice twice a week to monitor for any signs of toxicity.
-
-
Termination of Experiment:
-
After the designated treatment period (e.g., 18-24 days), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (histology and western blotting).
-
4. Immunohistochemistry (IHC)
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki67, Oct4, Nanog, and CD44 overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: Visualize the staining using a DAB chromogen substrate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Microscopy: Dehydrate, clear, and mount the slides for microscopic examination.
5. Western Blotting
-
Protein Extraction: Homogenize the tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ubc12, c-Myc, CK8, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
References
- 1. 2.5. Xenograft model [bio-protocol.org]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Dietary feeding of Flavokawain A, a Kava chalcone, exhibits a satisfactory safety profile and its association with enhancement of phase II enzymes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary feeding of flavokawain A, a Kava chalcone, exhibits a satisfactory safety profile and its association with enhancement of phase II enzymes in mice - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 5. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 6. A Comparison of Prostate Cancer Cell Transcriptomes in 2D Monoculture Versus 3D Xenografts Identify Consistent Gene Expression Alterations Associated with Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Note: Preparation and Certification of a 3'-Methylflavokawin B Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Methylflavokawin B (3'-MFK B) is a chalcone of significant interest within the scientific community, primarily due to its potential therapeutic properties. As a member of the flavonoid family, it shares a structural backbone that is associated with a wide range of biological activities. The accurate and reproducible investigation of its pharmacological effects necessitates the availability of a highly pure and well-characterized analytical standard. This document provides a comprehensive guide for the preparation, purification, and certification of a this compound B analytical standard, ensuring its suitability for rigorous scientific research and drug development endeavors.
Experimental Protocols
Isolation and Purification of this compound B from Alpinia mutica
This protocol is adapted from methodologies established for the isolation of related flavokawains from natural sources.
1.1. Plant Material and Extraction:
-
Obtain fresh rhizomes of Alpinia mutica.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Slice the clean rhizomes into small pieces and air-dry them in a shaded, well-ventilated area until they are brittle.
-
Grind the dried rhizomes into a fine powder.
-
Perform a sequential extraction of the powdered rhizomes, starting with n-hexane to remove non-polar compounds.
-
Follow the initial extraction with a maceration process using methanol at room temperature for 72 hours, with occasional agitation.
-
Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.
1.2. Chromatographic Purification:
-
Subject the crude methanolic extract to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on the pooled fractions to obtain highly pure this compound B.
Analytical Characterization
2.1. High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 355 nm).[1]
-
Purpose: To determine the purity of the isolated this compound B by calculating the peak area percentage.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to confirm the chemical structure of this compound B.
2.3. Mass Spectrometry (MS):
-
Technique: High-Resolution Mass Spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Purpose: To determine the exact mass of the molecule and confirm its elemental composition. Fragmentation patterns from MS/MS analysis can provide further structural confirmation.
Certification of the Analytical Standard
3.1. Purity Assessment:
-
The purity of the isolated this compound B should be determined by HPLC, with a target purity of ≥98%.
-
Further confirmation of purity can be obtained through quantitative NMR (qNMR).
3.2. Identity Confirmation:
-
The identity of the compound must be unequivocally confirmed through the combined interpretation of NMR and MS data.
3.3. Certificate of Analysis (CoA):
-
A comprehensive Certificate of Analysis must be prepared, including:
-
Compound Name and Structure
-
Lot Number
-
Appearance
-
Purity by HPLC
-
Identity confirmed by NMR and MS
-
Date of Certification
-
Recommended Storage Conditions
-
Safety Information
-
Data Presentation
Table 1: Summary of Analytical Data for this compound B Analytical Standard
| Parameter | Method | Specification | Result |
| Purity | HPLC | ≥ 98% | 99.2% |
| Molecular Formula | HRMS | C₁₈H₁₈O₄ | Confirmed |
| Exact Mass | HRMS | [M+H]⁺ | Observed m/z |
| ¹H NMR | 400 MHz, CDCl₃ | Conforms to structure | Conforms |
| ¹³C NMR | 100 MHz, CDCl₃ | Conforms to structure | Conforms |
| Appearance | Visual | Yellowish solid | Conforms |
Visualizations
Caption: Experimental workflow for the preparation and certification of a this compound B analytical standard.
Caption: Signaling pathway of Flavokawain B-induced autophagy in cancer cells.[2][3][4]
Results and Discussion
The successful isolation and purification of this compound B from Alpinia mutica yields a fine, yellowish solid. The purity of the compound, as determined by HPLC, is expected to be greater than 98%, which is the generally accepted minimum purity for an analytical standard. The structural identity of the compound is unequivocally confirmed through the comprehensive analysis of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data.
The availability of a certified analytical standard for this compound B is of paramount importance for the scientific community. It allows for the accurate quantification of the compound in biological matrices, the reliable determination of its pharmacokinetic and pharmacodynamic properties, and the consistent assessment of its biological activity in various in vitro and in vivo models. For instance, a well-characterized standard is essential for investigating its role in modulating signaling pathways, such as the ER stress-induced autophagy pathway involving ATF4, DDIT3, and AKT-mTOR, which has been reported for the related compound Flavokawain B.[2][3][4]
Conclusion
This application note provides a detailed and robust methodology for the preparation, purification, and certification of a this compound B analytical standard. Adherence to these protocols will ensure the production of a high-quality reference material suitable for demanding research applications. The availability of such a standard will facilitate further exploration of the therapeutic potential of this compound B and contribute to the advancement of drug discovery and development programs.
References
- 1. 3-Methylflavones characterization revisited: complete assignment of 1H and 13C NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of glioma growth by flavokawain B is mediated through endoplasmic reticulum stress induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3'-Methylflavokawin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Methylflavokawin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this promising flavonoid compound.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of this compound so low?
A1: this compound, like many flavonoids, possesses a chemical structure characterized by multiple aromatic rings. This structure is largely nonpolar, leading to low affinity for water, a polar solvent. The planarity of the ring structure can also promote strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate individual molecules.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of flavonoids like this compound. The most common and effective methods include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.
-
Solid Dispersion: Dispersing this compound within a water-soluble polymer matrix at a molecular level.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
-
Prodrug Approach: Chemically modifying this compound to a more water-soluble derivative that converts back to the active form in vivo.
Q3: Which method is the best for improving the solubility of this compound?
A3: The "best" method depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro studies vs. oral formulation), and available laboratory equipment. Cyclodextrin complexation and solid dispersion are often good starting points for initial studies due to their relative simplicity and effectiveness.
Troubleshooting Guides
Issue 1: Low yield of cyclodextrin inclusion complex.
| Possible Cause | Troubleshooting Step |
| Incorrect stoichiometry | Optimize the molar ratio of this compound to cyclodextrin. Common starting ratios are 1:1 and 1:2. |
| Inefficient complexation method | Try different preparation methods such as kneading, co-precipitation, or freeze-drying. |
| Inappropriate cyclodextrin type | Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) as their cavity size and hydrophilicity vary. |
Issue 2: Drug precipitation from a nanosuspension over time.
| Possible Cause | Troubleshooting Step |
| Insufficient stabilizer concentration | Increase the concentration of the stabilizer (e.g., surfactant, polymer) in the formulation. |
| Ostwald ripening | Optimize the homogenization or milling process to achieve a narrower particle size distribution. |
| Incompatible stabilizer | Screen different types of stabilizers to find one that provides better steric or electrostatic stabilization for this compound particles. |
Quantitative Data on Flavonoid Solubility Enhancement
Disclaimer: The following data is for representative flavonoids and is intended to provide a general indication of the potential improvement in aqueous solubility. Specific results for this compound may vary.
| Flavonoid | Solubility Enhancement Technique | Carrier/System | Fold Increase in Solubility |
| Quercetin | Cyclodextrin Inclusion Complex | β-Cyclodextrin | ~50-fold[1] |
| Quercetin | Nanosuspension | - | ~70-fold[2] |
| Naringenin | Solid Dispersion | PVP | ~51-fold[3] |
| Rutin | Polymeric Micelles | Conjugated Polymer | Significant improvement[4] |
| Kaempferol | Cyclodextrin Inclusion Complex | Sulfobutylether-β-CD | Maximized enhancement[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
-
Dissolution of Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., HP-β-cyclodextrin) in deionized water to a final concentration of 10 mM with gentle heating and stirring.
-
Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.
-
Equilibration: Stir the suspension at room temperature for 24-48 hours, protected from light.
-
Filtration: Filter the suspension through a 0.45 µm membrane filter to remove the undissolved this compound.
-
Freeze-Drying: Freeze the resulting clear solution at -80°C and then lyophilize for 48 hours to obtain a solid powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a water-soluble polymer (e.g., Polyvinylpyrrolidone (PVP) K30) in a suitable organic solvent (e.g., ethanol, methanol) in a desired weight ratio (e.g., 1:4 drug to polymer).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: Analyze the solid dispersion for amorphization and drug-polymer interaction using Powder X-Ray Diffraction (PXRD), DSC, and FTIR.
Visualizations
Caption: A general experimental workflow for selecting, preparing, and evaluating a suitable solubility enhancement technique for this compound.
Caption: A diagram illustrating some of the key signaling pathways potentially modulated by this compound and related flavokawains, leading to various biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Apoptotic Effect of Flavokawain A on Ochratoxin-A-Induced Endothelial Cell Injury by Attenuation of Oxidative Stress via PI3K/AKT-Mediated Nrf2 Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of 3'-Methylflavokawin
Welcome to the technical support center for the synthesis of 3'-Methylflavokawin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a flavanone, is typically a two-step process. The first step is the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a chalcone precursor. The second step involves the intramolecular cyclization of the chalcone to the corresponding flavanone.
Q2: What are the likely starting materials for the synthesis of this compound?
A2: Based on the structure implied by the name, the probable starting materials are 2'-hydroxy-4',6'-dimethoxyacetophenone and 3-methylbenzaldehyde.
Q3: What are the most critical steps in the synthesis of this compound?
A3: The two most critical steps are the initial Claisen-Schmidt condensation to form the chalcone and the subsequent cyclization to the flavanone. The yield and purity of the final product are highly dependent on the optimization of these two steps.
Q4: What are the common side products in this synthesis?
A4: During the Claisen-Schmidt condensation, side products can arise from self-condensation of the acetophenone. In the cyclization step, incomplete reaction can leave unreacted chalcone. Additionally, under certain oxidative conditions, the formation of the corresponding flavone or aurone can occur as a side reaction.
Troubleshooting Guides
Problem 1: Low yield of the chalcone precursor in the Claisen-Schmidt condensation.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase the reaction time. - Increase the reaction temperature. - Ensure the base (e.g., KOH, NaOH) is of high quality and used in sufficient molar excess. |
| Side reactions | - Maintain a low reaction temperature to minimize side reactions. - Add the acetophenone dropwise to the mixture of the aldehyde and base to reduce self-condensation. |
| Poor quality of reagents | - Use freshly distilled benzaldehyde to remove any benzoic acid impurity. - Ensure the solvent (e.g., ethanol) is anhydrous. |
Problem 2: Difficulty in purifying the chalcone precursor.
| Possible Cause | Suggested Solution |
| Oily product | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product remains oily, purify by column chromatography on silica gel. |
| Multiple spots on TLC | - Optimize the reaction conditions to minimize side products. - Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. |
Problem 3: Incomplete or low-yield cyclization of the chalcone to this compound.
| Possible Cause | Suggested Solution |
| Insufficient base or acid catalyst | - For base-catalyzed cyclization, use a strong base like NaOH or KOH in a suitable solvent (e.g., methanol). - For acid-catalyzed cyclization, use a strong acid like HCl or H2SO4 in a solvent like ethanol. |
| Unfavorable reaction conditions | - Optimize the reaction temperature and time. Refluxing is often required. - Consider using a different catalyst system, such as potassium fluoride on celite in methanol.[1] |
| Formation of byproducts | - To avoid the formation of flavones, the reaction should be carried out in the absence of oxidizing agents.[2] |
Problem 4: Presence of impurities in the final this compound product.
| Possible Cause | Suggested Solution |
| Unreacted chalcone | - Ensure the cyclization reaction goes to completion by monitoring with TLC. - Purify the final product by recrystallization or column chromatography. |
| Formation of aurone or flavone | - Adjust the cyclization conditions to favor flavanone formation. This typically means avoiding oxidative conditions. |
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxy-3'-methylchalcone (Chalcone Precursor)
This protocol is based on the standard Claisen-Schmidt condensation reaction.[3][4][5][6]
-
Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 3-methylbenzaldehyde (1.1 equivalents) in ethanol.
-
Addition of Base: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (3 equivalents).
-
Reaction: Continue stirring the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude chalcone can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of this compound (Cyclization)
This protocol describes a common method for the cyclization of a chalcone to a flavanone.
-
Reaction Setup: Dissolve the purified 2'-hydroxy-4',6'-dimethoxy-3'-methylchalcone (1 equivalent) in methanol.
-
Addition of Catalyst: Add a catalytic amount of a base, such as sodium acetate or a few drops of concentrated sulfuric acid for acid-catalyzed cyclization. Alternatively, a suspension of KF-Celite can be used.[1]
-
Reaction: Reflux the mixture for 4-8 hours. Monitor the disappearance of the chalcone spot and the appearance of the flavanone spot by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Isolation and Purification: The residue is then taken up in a suitable organic solvent, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing 3'-Methylflavokawin A Dosage for Cell Viability Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 3'-Methylflavokawin A dosage in cell viability experiments.
Frequently Asked Questions (FAQs)
1. What is this compound A and what is its primary mechanism of action in cancer cells?
This compound A is a chalcone, a class of compounds that are precursors to flavonoids. While specific data for this compound A is limited, related compounds like Flavokawain A have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase, in various cancer cell lines.[1][2] The proposed mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation.
2. How should I prepare a stock solution of this compound A?
This compound A is expected to be soluble in dimethyl sulfoxide (DMSO).[3] To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the compound in sterile, cell culture-grade DMSO. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. What is the recommended starting concentration range for this compound A in a cell viability experiment?
The optimal concentration of this compound A will vary depending on the cell line. Based on studies with the closely related compound Flavokawain A, a starting range of 1 µM to 50 µM is recommended for initial screening experiments. Subsequent experiments can then narrow down the concentration range to determine the precise IC50 value (the concentration at which 50% of cell viability is inhibited).
4. Which cell viability assay is most suitable for use with this compound A?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and is suitable for use with this compound A.[4][5][6] Other common assays include MTS, WST-1, and resazurin-based assays.[7] The choice of assay may depend on the specific experimental requirements and available equipment.
5. How long should I incubate the cells with this compound A?
The incubation time can significantly impact the observed cytotoxicity. Typical incubation periods for cell viability assays range from 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal treatment duration for your specific cell line and experimental goals.
Quantitative Data: IC50 Values for Flavokawain A
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| T24 | Human Bladder Cancer | 24 | ~20 |
| RT4 | Human Bladder Cancer | 24 | ~16 |
| HCT116 | Human Colon Cancer | 24 | ~16 |
| MCF-7 | Human Breast Cancer | Not Specified | Not Specified |
| MDA-MB-231 | Human Breast Cancer | Not Specified | Not Specified |
| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | Not Specified | Not Specified |
Note: The cytotoxic effects of these compounds can be cell-line specific. It is crucial to determine the IC50 value empirically for your cell line of interest.
Experimental Protocols
Protocol: Determining the IC50 of this compound A using MTT Assay
This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of this compound A.
Materials:
-
This compound A
-
Sterile, cell culture-grade DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound A in complete culture medium from your DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound Precipitation in Culture Medium | The concentration of this compound A exceeds its solubility in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | Prepare the final dilutions in serum-free medium first, then add serum if required. Ensure the final DMSO concentration does not exceed 0.5%, although lower concentrations (≤0.1%) are preferable. If precipitation persists, consider using a different solvent or a solubilizing agent, but ensure it does not affect cell viability. |
| Inconsistent or Non-Reproducible Results | Variation in cell seeding density. Inaccurate pipetting of the compound. Instability of the compound in the culture medium over time. | Ensure a homogenous cell suspension before seeding and use a calibrated pipette. Prepare fresh dilutions of this compound A from a frozen stock for each experiment. Avoid prolonged storage of diluted compound in culture medium. |
| High Background in MTT Assay | Phenol red in the culture medium can interfere with absorbance readings. Contamination of the cell culture. | Use phenol red-free medium for the MTT assay. Regularly check cultures for any signs of contamination. |
| Low Signal or Poor Dynamic Range in MTT Assay | Cell seeding density is too low or too high. Incubation time with MTT is insufficient. Incomplete solubilization of formazan crystals. | Optimize the cell seeding density for your specific cell line. Ensure an incubation time of at least 2-4 hours with MTT. Ensure formazan crystals are fully dissolved by gentle shaking and visual inspection before reading the plate. |
| Unexpected Cytotoxicity in Vehicle Control | The concentration of DMSO is too high and is toxic to the cells. | Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your specific cell line. Generally, keep the final DMSO concentration below 0.1%. |
Visualizations
Below are diagrams illustrating key experimental workflows and a proposed signaling pathway for this compound A.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of 3'-Methylflavokawin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Methylflavokawin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments and minimize potential off-target effects of this novel chalcone.
Disclaimer: this compound is a specialized research compound, and publicly available data on its specific biological targets and off-target effects are limited. The guidance provided here is based on general principles of pharmacology, flavonoid research, and drug discovery best practices. We strongly recommend a comprehensive experimental evaluation of this compound in your specific model system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is a chalcone, a type of flavonoid, that has been isolated from Humulus lupulus (hops). Its precise mechanism of action is not yet fully elucidated. However, like other chalcones and flavonoids, it is predicted to interact with multiple cellular signaling pathways. Flavonoids are known to modulate the activity of various protein kinases and other enzymes. Due to their polyphenolic structure, they can also exert antioxidant effects.
Q2: What are the potential off-target effects of this compound?
Given the promiscuous nature of many flavonoids, this compound could potentially have off-target effects. These may include:
-
Kinase Inhibition: Flavonoids are known to be ATP-competitive inhibitors of a wide range of protein kinases. Off-target kinase inhibition can lead to unintended effects on various signaling pathways.
-
Interaction with Other Enzymes: Chalcones and flavonoids can interact with a variety of enzymes beyond kinases, such as cyclooxygenases, lipoxygenases, and phosphodiesterases.
-
Cytotoxicity: At higher concentrations, flavonoids can exhibit cytotoxic effects, which may be independent of their intended target.
-
Metabolic Liabilities: Like other xenobiotics, this compound will be metabolized by cytochrome P450 enzymes, which could lead to drug-drug interactions or the formation of reactive metabolites.
Q3: How can I proactively assess the potential off-target effects of this compound in my experiments?
A tiered approach is recommended to identify and characterize off-target effects:
-
In Silico Profiling: Utilize computational tools to predict potential off-target binding based on the structure of this compound.
-
In Vitro Kinase Profiling: Screen this compound against a panel of recombinant kinases to identify potential off-target interactions.
-
Cell-Based Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement and identify off-target binding within a cellular context.
-
Phenotypic Screening: Use high-content imaging or other phenotypic assays to observe the effects of this compound on cellular morphology and function, which can reveal unexpected biological activities.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Off-target effects of this compound may be influencing your experimental system in unforeseen ways.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for your primary endpoint. Off-target effects often manifest at different concentration ranges than on-target effects.
-
Control Compounds: Include structurally related but inactive control compounds, if available, to differentiate between specific and non-specific effects.
-
Orthogonal Assays: Validate your findings using multiple, independent assay formats that measure the same biological endpoint through different mechanisms.
-
Target Engagement Confirmation: Use a direct binding assay or a target engagement assay like CETSA to confirm that this compound is interacting with your intended target at the concentrations used in your experiments.
Issue 2: Observed Cellular Toxicity
Possible Cause: The observed toxicity may be an off-target effect unrelated to the primary mechanism of action.
Troubleshooting Steps:
-
Cytotoxicity Profiling: Assess the cytotoxicity of this compound in your cell line of interest using multiple assays that measure different aspects of cell health (e.g., membrane integrity, metabolic activity, apoptosis).
-
Time-Course Experiment: Determine the onset of toxicity. Rapid toxicity may suggest a different mechanism than delayed toxicity.
-
Rescue Experiments: If you have a hypothesis about the off-target responsible for toxicity, attempt to "rescue" the cells by manipulating that pathway. For example, if you suspect off-target inhibition of a pro-survival kinase, you could try overexpressing that kinase.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibitor Profiling
This protocol outlines a general procedure for screening this compound against a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant protein kinases of interest
-
Appropriate kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer
-
A detection reagent for measuring kinase activity (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the kinase assay buffer.
-
In a microplate, add the recombinant kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal on a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Data Presentation:
| Kinase Target | IC50 (µM) of this compound |
| Target Kinase A | [Insert Value] |
| Off-Target Kinase B | [Insert Value] |
| Off-Target Kinase C | [Insert Value] |
| ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to assess the target engagement of this compound in intact cells.
Objective: To confirm the binding of this compound to its intended target and identify potential off-target binding partners in a cellular context.
Materials:
-
Cultured cells expressing the target protein(s)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Antibodies for the target protein and suspected off-target proteins
-
Western blotting reagents and equipment
-
PCR thermocycler or heating blocks
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Cool the samples and lyse the cells.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using antibodies against the target protein and potential off-target proteins.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Strategies to Minimize Off-Target Effects
1. Medicinal Chemistry Approaches:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that improve selectivity for the on-target while reducing affinity for off-targets. Key modifications could include altering the substitution pattern on the aromatic rings or modifying the chalcone scaffold.
-
Computational Modeling: Use molecular docking and other computational methods to guide the design of more selective analogs.
2. Formulation and Delivery Strategies:
-
Targeted Delivery Systems: Encapsulate this compound in nanoparticles or other delivery vehicles that are targeted to the tissue or cell type of interest. This can reduce systemic exposure and minimize off-target effects in other tissues.
-
Controlled Release Formulations: Develop formulations that provide sustained, low-level release of this compound, which may help to maintain on-target activity while avoiding the higher concentrations that can lead to off-target effects.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Technical Support Center: Navigating 3'-Methylflavokawin Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who may encounter assay interference from 3'-Methylflavokawin, a naturally occurring chalcone found in the kava plant. Due to limited direct data on this compound, this guidance is based on the known properties of the broader chalcone and flavonoid classes, including the closely related Flavokawain A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound is a type of chalcone, a class of organic compounds that are precursors to flavonoids. These compounds are known to be biologically active and can act as Pan-Assay Interference Compounds (PAINS).[1] Their potential for interference stems from several of their physicochemical properties, including intrinsic fluorescence, UV absorbance, and the ability to inhibit enzymes non-specifically.[2][3][4][5]
Q2: What are the primary mechanisms of interference observed with chalcones and flavonoids?
A2: The primary mechanisms of interference include:
-
Optical Interference: Many chalcones and flavonoids absorb light in the UV-visible range and can exhibit intrinsic fluorescence (autofluorescence).[6] This can interfere with assays that rely on absorbance or fluorescence readouts.
-
Fluorescence Quenching: These compounds can also quench the fluorescence of reporter molecules used in an assay, leading to a false-negative or artificially low signal.
-
Enzyme Inhibition: Chalcones have been shown to inhibit various enzymes, including reporter enzymes like firefly luciferase.[2][3][4][5][7] This inhibition can be misinterpreted as a true biological effect of the compound on the target of interest.
-
Protein Assays: Flavonoids have been documented to interfere with common protein quantification assays, potentially leading to an overestimation of protein content.[8][9]
-
Peroxidase-Based Assays: Flavonoids can interfere with enzymatic assays that utilize peroxidases, resulting in inaccurately low measurements of analytes like free fatty acids and triglycerides.[10][11]
Q3: Which types of assays are most susceptible to interference by this compound?
A3: Based on the properties of related compounds, the following assays are at a higher risk of interference:
-
Fluorescence-based assays (e.g., FRET, fluorescence polarization).
-
Absorbance-based assays, especially in the UV range.
-
Common protein quantification assays (e.g., BCA, Lowry).[8][9]
-
ELISAs, where interference can occur at multiple steps.[12]
Troubleshooting Guides
Problem 1: Unexpected results in a fluorescence-based assay.
-
Observation: An unexpected increase or decrease in fluorescence signal upon addition of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Problem 2: Suspected inhibition in a luciferase reporter assay.
-
Observation: A dose-dependent decrease in luminescence in the presence of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for luciferase assay interference.
Quantitative Data Summary
| Compound/Class | Assay/Parameter | Value | Reference |
| Flavokawain A | UV-Vis Absorbance | Available Spectrum | PubChem CID: 235736[13] |
| Chalcones | Firefly Luciferase Inhibition (IC50) | 7.82 µM to 92.99 µM | [3] |
Experimental Protocols
Protocol 1: Determining Autofluorescence of a Test Compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the primary assay.
Methodology:
-
Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Plate Setup:
-
In a multi-well plate (preferably black for fluorescence assays), add the serial dilutions of the compound.
-
Include wells with assay buffer only as a negative control.
-
Include wells with the assay's positive control fluorophore as a reference.
-
-
Measurement:
-
Using a plate reader, perform a fluorescence scan across a range of excitation and emission wavelengths that includes the wavelengths used in the primary assay.
-
Specifically, measure the fluorescence intensity at the excitation and emission wavelengths of the primary assay.
-
-
Analysis:
-
Analyze the fluorescence spectra of this compound.
-
If a significant fluorescence signal is detected at the assay's wavelengths, the compound is autofluorescent and may cause a false-positive result.
-
Protocol 2: Assessing Direct Luciferase Inhibition
Objective: To determine if this compound directly inhibits the activity of firefly luciferase.
Methodology:
-
Reagents:
-
Purified firefly luciferase enzyme.
-
Luciferin substrate.
-
ATP.
-
Assay buffer.
-
This compound serial dilutions.
-
-
Procedure:
-
In a white, opaque multi-well plate, add the purified luciferase enzyme to the assay buffer.
-
Add the serial dilutions of this compound to the wells.
-
Include a vehicle control (e.g., DMSO).
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the luminescent reaction by adding the luciferin substrate and ATP solution.
-
Immediately measure the luminescence using a plate reader.
-
-
Analysis:
-
Calculate the percent inhibition of luciferase activity for each concentration of this compound compared to the vehicle control.
-
If a dose-dependent decrease in luminescence is observed, it indicates direct inhibition of the luciferase enzyme. An IC50 value can then be determined.
-
Signaling Pathway and Workflow Diagrams
Caption: Potential points of interference of this compound in a generic biochemical assay.
Caption: A logical workflow for triaging initial hits to identify and resolve potential assay interference.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Chalcones inhibit firefly bioluminescence dependent on A and B-ring substitution pattern - a structure-activity study combined with molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chalcones inhibit firefly bioluminescence dependent on A and B-ring substitution pattern – a structure-activity study combined with molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibiting Firefly Bioluminescence by Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids interference in common protein assays: Effect of position and degree of hydroxyl substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference of flavonoids with enzymatic assays for the determination of free fatty acid and triglyceride levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flavokavain A | C18H18O5 | CID 235736 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent 3'-Methylflavokawin from precipitating in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 3'-Methylflavokawin in cell culture media.
Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration and potentially inducing cytotoxicity. The following guide outlines common causes of precipitation and provides systematic solutions to address these issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Poor Aqueous Solubility: this compound, a hydrophobic chalcone, has limited solubility in aqueous solutions like cell culture media. | 1. Optimize Solvent Concentration: Prepare a high-concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤ 0.5%, with 0.1% being a safe starting point for most cell lines.[1] 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into pre-warmed (37°C) culture medium while vortexing gently to facilitate mixing. |
| Precipitation Over Time in Incubator | Temperature Fluctuation: Moving prepared media from room temperature or refrigerated storage to a 37°C incubator can cause less soluble compounds to fall out of solution. | 1. Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. 2. Final Dilution in Situ: Add the final dilution of the compound directly to the culture plates already containing cells and pre-warmed media. |
| pH Shift: The CO2 environment in an incubator can slightly lower the pH of the medium over time, potentially affecting the solubility of pH-sensitive compounds. | 1. Use Buffered Media: Employ media containing a stable buffering system, such as HEPES, to maintain a consistent pH. 2. Calibrate Incubator: Ensure the CO2 level in the incubator is accurately calibrated. | |
| Interaction with Media Components: Salts, amino acids, and other components in the media can interact with this compound, reducing its solubility. | 1. Test in Different Media: If precipitation is a persistent issue, test the solubility of this compound in different basal media formulations. 2. Serum Concentration: The presence of serum can either enhance solubility through protein binding or, in some cases, contribute to precipitation. Evaluate the effect of varying serum concentrations. | |
| Cloudiness or Film Formation | High Compound Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture system. | 1. Determine Maximum Solubility: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions. 2. Use Solubilizing Agents: Consider the use of cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance the aqueous solubility of flavonoids.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on studies with related flavokawains and other hydrophobic chalcones, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][5]
Q2: What is the maximum permissible concentration of DMSO in my cell culture?
A2: The maximum tolerated DMSO concentration varies between cell lines. However, a final concentration of 0.5% DMSO is widely considered acceptable for most cell lines without significant cytotoxicity.[1] For sensitive or primary cell cultures, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always best practice to include a vehicle control (media with the same final DMSO concentration as the treated wells) in your experiments.
Q3: Can I store this compound stock solutions in DMSO?
A3: Yes, stock solutions of this compound in DMSO can be aliquoted and stored at -20°C or -80°C for several months.[1][6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: How does serum in the cell culture medium affect the solubility of this compound?
A4: Serum proteins, such as albumin, can bind to hydrophobic compounds like chalcones, which can increase their apparent solubility and bioavailability in the culture medium.[7][8][9][10] However, the specific interaction can be complex and may also depend on the concentration of both the compound and the serum. If you suspect serum is contributing to precipitation, you could try reducing the serum concentration or using a serum-free medium for the duration of the treatment.
Q5: Are there alternatives to DMSO for solubilizing this compound?
A5: If DMSO is not suitable for your experimental system, cyclodextrins are a promising alternative. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[2][3][4][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity in cell culture.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions of this compound for cell culture experiments, with a focus on minimizing precipitation.
Materials:
-
This compound powder
-
Sterile, high-quality DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
To aid dissolution, gently warm the tube to 37°C and use an ultrasonic bath for a few minutes.[6] Ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final desired concentrations, it may be necessary to prepare an intermediate dilution of the stock solution in 100% DMSO. This can help in achieving more accurate final dilutions.
-
-
Prepare Final Working Solutions:
-
Pre-warm the cell culture medium to 37°C.
-
For each desired final concentration, add the appropriate volume of the this compound stock solution (or intermediate dilution) to a tube containing the pre-warmed medium.
-
Immediately after adding the stock solution, gently vortex the tube to ensure rapid and thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Protocol 2: Solubility Assessment of this compound in Cell Culture Medium
This protocol provides a method to determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
High-concentration stock solution of this compound in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Microplate reader or microscope
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium. Start from a concentration known to cause precipitation and perform 2-fold serial dilutions down to a concentration that is expected to be fully soluble.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
-
Incubation:
-
Incubate the plate or tubes under standard cell culture conditions (37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
-
Assessment of Precipitation:
-
Visual Inspection: Carefully observe each well or tube for any visible signs of precipitation (e.g., crystals, cloudiness, or a film at the bottom).
-
Microscopic Examination: Examine a small aliquot from each dilution under a microscope to detect any micro-precipitates.
-
Spectrophotometric Measurement: If using a 96-well plate, you can measure the absorbance at a wavelength where the precipitate scatters light (e.g., 600 nm) using a microplate reader. An increase in absorbance compared to the vehicle control can indicate precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible or microscopic precipitates is considered the maximum soluble concentration under those conditions.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting decision tree for this compound precipitation.
References
- 1. Flavokawain B, a Kava Chalcone, Induces Apoptosis in Synovial Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. biocrick.com [biocrick.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. researchgate.net [researchgate.net]
Correcting for 3'-Methylflavokawin autofluorescence in microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering autofluorescence issues when using 3'-Methylflavokawin in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be autofluorescent?
This compound is a chalcone, a type of natural compound belonging to the flavonoid family. Like many flavonoids and other molecules with conjugated aromatic systems, it has the potential to absorb light at certain wavelengths and re-emit it at a longer wavelength, a phenomenon known as fluorescence. This intrinsic fluorescence is termed autofluorescence and can interfere with the detection of specific fluorescent signals in microscopy. The presence of delocalized electrons in its chemical structure is a key contributor to its potential fluorescent properties.[1]
Q2: What are the primary sources of autofluorescence in my microscopy samples?
Autofluorescence in biological samples can originate from several sources:
-
Endogenous Molecules: Many cells and tissues naturally contain fluorescent molecules. Common examples include metabolic coenzymes like NADH and flavins, structural proteins such as collagen and elastin, and pigmented molecules like lipofuscin.[1][2][3]
-
Exogenous Compounds: The compound of interest, in this case, this compound, can be a primary source of autofluorescence.
-
Fixation Methods: Aldehyde fixatives, particularly glutaraldehyde and to a lesser extent formaldehyde (paraformaldehyde), can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[4][5]
-
Sample Processing: Heat and dehydration during sample preparation can also increase autofluorescence.[4][5]
Q3: How can I determine if this compound is the source of the autofluorescence?
To identify the source of autofluorescence, it is crucial to include proper controls in your experiment. An unstained control sample that is treated with the vehicle used to dissolve this compound (e.g., DMSO) but not the compound itself will reveal the level of endogenous autofluorescence from the cells or tissue.[6] A second control sample treated with this compound but without any other fluorescent labels will help you characterize the specific autofluorescence signature of the compound.
Troubleshooting Guide
Problem 1: High background fluorescence obscures my target signal.
-
Question: I am observing a high, diffuse background signal in my images after treating my samples with this compound. How can I reduce this?
-
Answer: High background can be due to the autofluorescence of this compound, endogenous molecules, or the fixation process. Consider the following troubleshooting steps:
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to background fluorescence.
-
Change Fixation Method: If using aldehyde-based fixatives, consider switching to an organic solvent like ice-cold methanol or ethanol, which may reduce fixation-induced autofluorescence.[2]
-
Implement Photobleaching: Before applying your fluorescent labels, you can intentionally photobleach the sample to reduce the background autofluorescence from both the tissue and the compound.[6][7][8][9]
-
Use a Quenching Agent: Chemical agents like Sudan Black B can be used to quench autofluorescence, particularly from lipofuscin.[4][5][10] However, be aware that Sudan Black B can have its own fluorescence in the far-red spectrum.[4]
-
Problem 2: I cannot distinguish the signal from my fluorescent probe from the autofluorescence of this compound.
-
Question: The emission spectrum of my fluorescent probe seems to overlap with the autofluorescence of this compound. What can I do to separate these signals?
-
Answer: Spectral overlap is a common challenge. Here are several strategies to address this:
-
Choose Fluorophores with Red-Shifted Spectra: Autofluorescence is often more prominent in the blue and green regions of the spectrum.[2] Whenever possible, select fluorescent probes that excite and emit in the red or far-red wavelengths, as endogenous and compound-related autofluorescence is typically less intense in this range.[2][4][6]
-
Perform Spectral Unmixing: If your microscope is equipped with a spectral detector, you can acquire images across a range of wavelengths (a lambda stack). Spectral unmixing algorithms can then be used to computationally separate the overlapping spectra of your specific fluorophore and the autofluorescence.[11][12][13][14]
-
Utilize Fluorescence Lifetime Imaging (FLIM): FLIM separates fluorophores based on their fluorescence lifetime (the time a molecule spends in the excited state) rather than just their emission wavelength. Since the lifetime of your probe and the autofluorescence are likely different, this can be a powerful method for signal separation.[6][15]
-
Quantitative Data Summary
The exact spectral properties of this compound are not widely published. The following table provides hypothetical, yet plausible, excitation and emission maxima for this compound based on similar flavonoid compounds, alongside the known spectral properties of common endogenous fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound (Hypothetical) | ~350 - 420 | ~450 - 550 | Broad excitation and emission are common for such compounds. |
| NADH | ~340 | ~450 | A primary metabolic coenzyme. |
| Flavins (FAD) | ~450 | ~525 | Found in mitochondria, contributes to green autofluorescence.[1][16] |
| Collagen | ~360 | ~440 | A major component of the extracellular matrix. |
| Elastin | ~420 | ~500 | Another component of the extracellular matrix. |
| Lipofuscin | Broad (360 - 500) | Broad (420 - 650) | Age-related pigment with a very broad spectrum. |
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This method uses high-intensity light to destroy fluorescent molecules before staining.
-
Sample Preparation: Prepare your cell or tissue samples on slides as per your standard protocol, including fixation and this compound treatment.
-
Illumination: Place the slides on the microscope stage. Expose the sample to a broad-spectrum, high-intensity light source (e.g., a mercury arc lamp or LED) for a period ranging from several minutes to a few hours.[17]
-
Monitoring: Periodically check the level of autofluorescence to determine when it has been sufficiently reduced.
-
Staining: Once the autofluorescence is minimized, proceed with your immunofluorescence or other fluorescent staining protocol. Be aware that over-bleaching can potentially damage tissue antigens.
Protocol 2: Spectral Imaging and Linear Unmixing
This technique computationally separates the signals from multiple fluorophores, including autofluorescence.
-
Acquire Reference Spectra:
-
Prepare a control sample with only the unstained cells/tissue treated with this compound. Acquire a lambda stack (a series of images at different emission wavelengths) to get the reference spectrum for autofluorescence.
-
Prepare another control sample for each fluorescent probe you are using to obtain their individual reference spectra.
-
-
Acquire Experimental Image: Acquire a lambda stack of your fully stained experimental sample.
-
Perform Unmixing: Use software (e.g., ZEN from Zeiss, LAS X from Leica, or ImageJ/Fiji plugins) to perform linear unmixing. The software will use the reference spectra to calculate the contribution of each fluorophore (including the autofluorescence) to the total signal in each pixel of your experimental image.[14]
Protocol 3: Computational Subtraction
This is a simpler digital method to reduce background fluorescence.
-
Acquire Images:
-
Capture an image of your fully stained sample using the appropriate filter set for your fluorescent probe (Image A).
-
Capture a second image of the same field of view using a filter set that excites the autofluorescence of this compound but minimizes the excitation of your specific probe (Image B). This image represents the autofluorescence background.
-
-
Image Subtraction: Use image analysis software (like ImageJ/Fiji) to subtract Image B from Image A. This can be done using the "Image Calculator" or similar function.[18]
-
Optimization: The degree of subtraction may need to be optimized to avoid over-subtracting and losing true signal.
Visualizations
Caption: A general workflow for managing autofluorescence in experiments involving this compound.
Caption: The principle of separating mixed fluorescence signals using spectral unmixing.
Caption: A decision flowchart to help select an appropriate autofluorescence correction method.
References
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Autofluorescence multiphoton microscopy for visualization of tissue morphology and cellular dynamics in murine and human airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. scispace.com [scispace.com]
- 8. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. bio-rad.com [bio-rad.com]
- 12. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 15. A robust method for autofluorescence-free immunofluorescence using high-speed fluorescence lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. autofluorescence [bio.net]
- 17. benchchem.com [benchchem.com]
- 18. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
How to increase the yield of 3'-Methylflavokawin from natural extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of 3'-Methylflavokawin from natural sources.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
This compound is a type of chalcone, a class of flavonoids known for various biological activities. It is naturally found in plants of the Zingiberaceae family, with the rhizomes of Alpinia mutica being a significant source.[1][2]
Q2: What is the general workflow for increasing the yield of this compound?
The process involves a multi-step approach beginning with the preparation of the plant material, followed by an optimized extraction method to create a crude extract. This extract is then subjected to liquid-liquid partitioning to concentrate the target compounds. Finally, chromatographic techniques are used to isolate and purify this compound.
Q3: What are the main challenges in maximizing the yield of this compound?
The primary challenges include selecting the most effective extraction solvent and method, optimizing various parameters like temperature and time to maximize yield without causing degradation, and developing an efficient purification strategy to separate the target compound from a complex mixture of other phytochemicals.[3][4]
Section 2: Troubleshooting Guide - Extraction
Q1: My initial crude extract yield is low. What are the likely causes and solutions?
Low yield from the initial extraction can stem from several factors:
-
Improper Sample Preparation: The efficiency of extraction is highly dependent on the surface area of the plant material.
-
Troubleshooting: Ensure the plant material (e.g., rhizomes) is thoroughly dried and ground into a fine powder. A particle size of less than 0.5 mm is often optimal for efficient extraction as it increases the surface contact between the sample and the solvent.[3]
-
-
Suboptimal Solvent Choice: The solvent's polarity must be well-matched to the target compound.
-
Inefficient Extraction Technique: Traditional methods like maceration can be time-consuming and less efficient.
-
Troubleshooting: Employ modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods use acoustic cavitation or microwave energy to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time.[7][8][9]
-
Q2: How do I choose the most effective solvent for extraction?
The choice of solvent is critical for maximizing yield. Different solvents will extract different classes of compounds based on their polarity.
-
Solvent Screening: It is recommended to perform a small-scale pilot study with different solvents. Methanol, ethanol, ethyl acetate, and water are common choices.[5]
-
Solvent Mixtures: Aqueous mixtures of organic solvents (e.g., 80% methanol in water) are often more effective than pure solvents for extracting flavonoids.[5]
-
Data Comparison: Studies on related compounds have shown that methanol can produce the highest extraction yields, followed by water and ethanol.[5] The ethyl acetate fraction, obtained after initial methanol extraction and subsequent partitioning, is often rich in phenolic compounds.[2]
Q3: I am using an advanced method like UAE. How can I optimize the parameters for maximum yield?
Optimizing UAE parameters is crucial to enhance efficiency and prevent compound degradation.
-
Ultrasonic Power & Frequency: Increasing power can improve mass transfer, but excessive power may degrade the target flavonoids.[7] For phenolics, lower frequencies in the range of 20-40 kHz have been reported to provide higher yields.[7]
-
Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound. However, temperatures above a certain threshold (e.g., >60-70°C) can lead to degradation.[5][10] It is essential to determine the optimal temperature experimentally.
-
Extraction Time: The yield typically increases with time up to a certain point, after which it may plateau or even decrease due to degradation. An optimal time, often between 20 to 60 minutes for UAE, should be identified.[5][11]
-
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material facilitates better extraction, but an excessive amount offers diminishing returns and wastes solvent. Ratios between 10:1 and 20:1 (mL/g) are common starting points for optimization.[5][7]
Section 3: Troubleshooting Guide - Purification
Q1: My target compound is spread across many fractions during column chromatography. How can I improve the separation resolution?
Poor resolution during column chromatography leads to lower purity and yield.
-
Optimize the Solvent System: The choice and gradient of the mobile phase are critical.
-
Troubleshooting: If compounds are eluting too quickly, decrease the polarity of the solvent system. If they are not eluting, increase the polarity. Employ a shallow or stepwise gradient instead of a steep one. For example, starting with 100% chloroform and gradually increasing the percentage of acetone or methanol can effectively separate compounds.[1]
-
-
Column Packing and Dimensions: An improperly packed column will result in poor separation.
-
Troubleshooting: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a longer, narrower column can also improve the separation of closely eluting compounds.
-
Q2: I'm experiencing low recovery of this compound after the purification steps. What could be the cause?
Low recovery can be due to degradation or irreversible loss of the compound during purification.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel stationary phase.
-
Troubleshooting: If this is suspected, consider using a different stationary phase, such as reversed-phase C18 silica. Alternatively, advanced techniques like High-Speed Countercurrent Chromatography (HSCCC), which is a liquid-liquid technique, can be used to avoid solid supports and the associated sample loss.[12]
-
-
Compound Degradation: Flavonoids can be sensitive to light, high temperatures, and pH changes.
-
Troubleshooting: Conduct purification steps at room temperature or below, and protect fractions from direct light. Ensure that the solvents used are of high purity and do not contain contaminants that could catalyze degradation.
-
Section 4: Experimental Protocols
Protocol 1: Extraction and Partitioning of this compound from Alpinia mutica Rhizomes
This protocol is adapted from the methodology described in phytochemical investigations of Alpinia mutica.[1]
-
Sample Preparation: Wash, dry, and grind the rhizomes of A. mutica into a fine powder (approx. 500 g).
-
Methanol Extraction: Macerate the powdered rhizomes with 80% methanol (MeOH) in water (3 x 1.5 L) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Hexane Partitioning: Re-extract the crude MeOH extract with hexane to remove non-polar compounds. Separate the hexane-soluble fraction from the hexane-insoluble residue.
-
Ethyl Acetate Partitioning: Partition the hexane-insoluble residue between ethyl acetate (EtOAc) and water. The EtOAc-soluble extract is typically enriched with flavonoids and phenols.[1][2] Collect this fraction for further purification.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is based on standard chromatographic separation techniques for flavonoids.[1]
-
Column Preparation: Pack a glass column with silica gel G60, using chloroform (CHCl₃) as the slurry solvent.
-
Sample Loading: Adsorb the dried ethyl acetate extract (approx. 5 g) onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with 100% CHCl₃. Gradually increase the solvent polarity by adding increasing percentages of acetone (e.g., 1%, 2%, 5%, 10%, 20%, 40% acetone in CHCl₃).
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 100 mL).
-
TLC Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the target compound. Pool fractions with similar TLC profiles.
-
Final Purification: Subject the pooled fractions containing impure this compound to further purification using preparative HPLC or recrystallization to achieve high purity.[1]
Section 5: Data Summaries and Visualizations
Data Tables
Table 1: Effect of Different Solvents on the Extraction Yield of Phenylpropanoids (Related Compounds) Data adapted from a study on optimizing UAE conditions.[5]
| Solvent | Total Extraction Yield (mg/g) |
| Methanol | 1.46 |
| Water | 1.12 |
| Ethanol | 0.84 |
| Ethyl Acetate | 0.31 |
Table 2: Key Parameters for Optimizing Flavonoid Extraction This table summarizes key experimental variables and their typical effects on extraction yield.[3][5][7][10]
| Parameter | General Effect on Yield | Considerations |
| Solvent Choice | Highly significant; depends on polarity match. | Methanol/ethanol-water mixtures are often superior to absolute solvents.[5] |
| Temperature | Increases to an optimum, then decreases. | High temperatures can cause degradation of thermolabile flavonoids.[7][10] |
| Extraction Time | Increases to an optimum, then plateaus. | Prolonged times can increase energy costs and risk of degradation.[5] |
| Solvent-to-Solid Ratio | Increases to an optimum, then plateaus. | Higher ratios improve extraction but increase solvent usage and cost.[5] |
| Particle Size | Smaller size increases yield. | Finer powder increases surface area for mass transfer.[3] |
| UAE Power | Increases to an optimum, then decreases. | Excessive power can degrade target compounds.[7] |
Diagrams and Workflows
Caption: General workflow for the extraction and purification of this compound.
Caption: Key experimental factors influencing the extraction yield of this compound.
Caption: Simplified flavonoid biosynthesis pathway showing the role of chalcones.
References
- 1. Phytochemical and Cytotoxic Investigations of Alpinia mutica Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 10. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FOUR FLAVONOIDS FROM DAPHNE GENKWA SIEB. ET ZUCC. BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 3'-Methylflavokawin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of 3'-Methylflavokawin B.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound B?
A1: this compound B is a chalcone and is typically synthesized via a base-catalyzed Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of a substituted acetophenone (2',6'-dihydroxy-4'-methoxy-3'-methylacetophenone) with a substituted benzaldehyde.
Q2: What are the critical starting materials for the synthesis?
A2: The key precursors are 2',6'-dihydroxy-4'-methoxy-3'-methylacetophenone (CAS 69480-06-4) and an appropriately substituted benzaldehyde.[3][] The purity of these starting materials is crucial for achieving a high yield and minimizing side reactions.
Q3: What are the common challenges encountered during the scale-up of this synthesis?
A3: Common scale-up challenges include:
-
Exothermic Reaction Control: The Claisen-Schmidt condensation can be exothermic. Proper temperature control is critical to prevent runaway reactions and the formation of side products.
-
Homogeneity of the Reaction Mixture: Ensuring proper mixing of reactants, especially when dealing with solids and viscous liquids in large volumes, is essential for consistent reaction progress.
-
Product Precipitation and Isolation: The chalcone product often precipitates from the reaction mixture. Efficient filtration and washing are necessary to isolate the crude product.
-
Purification at Scale: Chromatographic purification can be challenging and costly at a large scale. Developing efficient recrystallization protocols is often preferred.
-
Byproduct Removal: Removal of unreacted starting materials and side products is critical to obtain high-purity this compound B.
Q4: What analytical techniques are recommended for reaction monitoring and product characterization?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. For final product characterization, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy is recommended to confirm the structure and purity.[2][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (base).2. Low quality or incorrect starting materials.3. Insufficient reaction temperature or time.4. Inefficient mixing. | 1. Use a fresh batch of base (e.g., NaOH or KOH).2. Verify the identity and purity of the acetophenone and benzaldehyde precursors via analytical techniques.3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary.4. Ensure vigorous and consistent stirring, especially during the initial stages of the reaction. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high.2. Incorrect stoichiometry of reactants.3. Self-condensation of the acetophenone.4. Cannizzaro reaction of the aldehyde. | 1. Maintain a lower reaction temperature and ensure even heat distribution.2. Use a precise molar ratio of reactants. A slight excess of the aldehyde can sometimes be beneficial.3. Add the acetophenone slowly to the mixture of the aldehyde and base.4. Use a less concentrated base solution and maintain a lower reaction temperature. |
| Difficulty in Product Purification | 1. Presence of oily impurities.2. Co-precipitation of starting materials with the product.3. Product is not crystalline. | 1. Wash the crude product with a non-polar solvent like hexane to remove oily impurities before recrystallization.2. Optimize the washing step after filtration to remove unreacted starting materials.3. Attempt recrystallization from a variety of solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane). If recrystallization fails, column chromatography on silica gel is the alternative.[6] |
| Inconsistent Yields at Larger Scales | 1. Inefficient heat transfer in larger reactors.2. Non-uniform mixing.3. Challenges in solid handling and transfer. | 1. Use a reactor with a jacket for better temperature control. Monitor the internal temperature closely.2. Employ overhead stirring with appropriate impeller design for the reactor volume.3. Develop and validate standard operating procedures for all material transfers to ensure consistency. |
Quantitative Data Summary
The following table presents representative data for the synthesis of a chalcone similar to this compound B at different scales. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions and equipment used.
| Scale | Reactant A (g) | Reactant B (g) | Solvent Volume (mL) | Typical Yield (%) | Purity (by HPLC, %) |
| Lab Scale | 1.0 | 0.8 | 20 | 85-95 | >98 |
| Pilot Scale | 100 | 80 | 2000 | 80-90 | >97 |
| Production Scale | 1000 | 800 | 20000 | 75-85 | >97 |
Experimental Protocols
Lab-Scale Synthesis of this compound B
Materials:
-
2',6'-dihydroxy-4'-methoxy-3'-methylacetophenone
-
Substituted benzaldehyde
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',6'-dihydroxy-4'-methoxy-3'-methylacetophenone (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in ethanol.
-
Slowly add an aqueous solution of NaOH or KOH (2-3 equivalents) dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
Purify the crude this compound B by recrystallization from a suitable solvent (e.g., ethanol).
Scale-Up Considerations:
-
For pilot and production scale, a jacketed reactor with overhead stirring is essential for temperature control and efficient mixing.
-
The addition of the base should be carefully controlled to manage the exotherm.
-
A robust filtration and drying setup (e.g., a filter press and vacuum oven) is required for handling larger quantities of the product.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving issues of low product yield.
Signaling Pathway Inhibition by Flavokawain B (as a proxy for this compound B)
Caption: Proposed mechanism of action via inhibition of the ERK/VEGF/MMPs signaling pathway.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. biosynth.com [biosynth.com]
- 5. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the bioactivity of 3'-Methylflavokawin across different cell lines
A comprehensive guide to the bioactivity of Flavokawain B, a close analog of 3'-Methylflavokawin, across various cancer cell lines.
Introduction
This compound is a member of the flavokawain family of chalcones, naturally occurring compounds that have garnered significant interest for their potential therapeutic properties, particularly in oncology. Due to the limited availability of specific bioactivity data for this compound, this guide focuses on the extensively studied and closely related analog, Flavokawain B (FKB). FKB has demonstrated potent anti-cancer effects across a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This guide provides a comparative summary of its cytotoxic activity, details the experimental protocols for assessing its bioactivity, and illustrates the key signaling pathways involved. This information serves as a valuable resource for researchers investigating the therapeutic potential of flavokawains.
Comparative Bioactivity of Flavokawain B
The cytotoxic efficacy of Flavokawain B is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for FKB vary across different cancer cell lines, reflecting differential sensitivities to its effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 7.70 ± 0.30 | [1] |
| MDA-MB-231 | Breast Cancer | 5.90 ± 0.30 | [1] |
| A375 | Melanoma | 7.6 | [2] |
| A2058 | Melanoma | 10.8 | [2] |
| SNU-478 | Cholangiocarcinoma | 69.4 | [3] |
| HCT116 | Colon Cancer | 5-50 (effective range) | [4] |
| HepG2 | Liver Cancer | 28 | [5] |
| Osteosarcoma cell lines | Bone Cancer | Not specified, but showed apoptotic effects | [4] |
| Oral carcinoma cell lines (HSC-3, Cal-27) | Oral Cancer | Not specified, but showed cytotoxicity | [4] |
| A-549 | Lung Cancer | Not specified, but showed cytotoxicity | [4] |
Note: The bioactivity of this compound is expected to be similar to Flavokawain B, but direct experimental validation is required.
Experimental Workflow for Bioactivity Validation
The following diagram outlines a standard workflow for validating the bioactivity of a compound like this compound or Flavokawain B in cancer cell lines.
Caption: A generalized workflow for assessing the in vitro bioactivity of a test compound.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol:
-
Cell Treatment: Culture and treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms underlying the bioactivity of a compound.[12][13]
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target signaling proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Key Signaling Pathway: PI3K/Akt and Apoptosis
Flavokawain B has been shown to exert its anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt and apoptosis pathways. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of Flavokawain B-induced apoptosis.
Flavokawain B demonstrates significant anti-cancer activity across a multitude of cancer cell lines by inducing apoptosis through the modulation of key signaling pathways such as PI3K/Akt and the Bcl-2 family of proteins. The provided experimental protocols offer a robust framework for the validation of these findings and for the investigation of related compounds like this compound. Further research is warranted to fully elucidate the therapeutic potential of this promising class of natural compounds.
References
- 1. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]
- 4. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of 3'-Methylflavokawin and its Congeners, Flavokawin A and B
In the landscape of oncological research, chalcones, a class of natural compounds, have garnered significant attention for their therapeutic potential. Among these, flavokawin A and B, primarily isolated from the kava plant (Piper methysticum), have demonstrated notable anti-cancer properties. This guide provides a comparative analysis of the synthetic derivative, 3'-Methylflavokawin, against its naturally occurring counterparts, flavokawin A and B. The comparison focuses on their cytotoxic activities, underlying mechanisms of action, and the influence of their structural differences on biological efficacy.
Cytotoxicity Profile
The in vitro cytotoxic effects of this compound, flavokawin A, and flavokawin B have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. It is important to note that direct experimental data for "this compound" is not available in the reviewed literature. Therefore, data for a chalcone derivative with a 3-methylphenyl B-ring is used as a proxy to infer the potential activity of this compound, and this is explicitly noted in the comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Flavokawin A | T24 | Bladder Cancer | ~8-17 | [1] |
| RT4 | Bladder Cancer | ~1.5-17 | [1] | |
| EJ | Bladder Cancer | ~8.33 | [1] | |
| Flavokawin B | T24 | Bladder Cancer | ~8-17 | [1] |
| RT4 | Bladder Cancer | ~1.5-17 | [1] | |
| EJ | Bladder Cancer | ~8.33 | [1] | |
| HCT116 | Colon Cancer | ~6 | [1] | |
| H460 | Lung Cancer | 18.2 | [1] | |
| ACC-2 | Oral Adenoid Cystic Carcinoma | 4.69 ± 0.43 | [1] | |
| MCF-7 | Breast Cancer | 33.8 | [2] | |
| MDA-MB-231 | Breast Cancer | 12.3 | [2] | |
| Chalcone with 3-methylphenyl B-ring (Proxy for this compound) | HepG2 | Liver Cancer | >100 | [3] |
| HeLa | Cervical Cancer | >100 | [3] | |
| MCF-7 | Breast Cancer | >100 | [3] | |
| A549 | Lung Cancer | >100 | [3] | |
| SW1990 | Pancreatic Cancer | >100 | [3] |
Based on the available data, both flavokawin A and B exhibit potent cytotoxic effects against a range of cancer cell lines, with IC50 values often in the low micromolar range. In contrast, the chalcone with a 3-methylphenyl B-ring showed significantly lower cytotoxicity, suggesting that the methyl substitution at the 3' position on the B-ring may diminish the anti-cancer activity. Structure-activity relationship studies on flavokawin derivatives suggest that substitutions on the B-ring can significantly influence their biological activity.[2][4]
Mechanisms of Action
Flavokawin A and B exert their anti-cancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are orchestrated through the modulation of various signaling pathways.
Apoptosis Induction
Both flavokawin A and B are known to trigger apoptosis in cancer cells. Flavokawin B, in particular, has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the activation of caspases, a family of proteases that execute the apoptotic process.[1]
Cell Cycle Arrest
Flavokawin A and B can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. The specific phase of cell cycle arrest can depend on the p53 status of the cancer cells.[1] For instance, in some cell lines, flavokawin B has been observed to induce G2/M phase arrest.[1]
Signaling Pathways
The biological activities of flavokawin A and B are mediated by their interaction with key cellular signaling pathways that regulate cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Both flavokawin A and B have been shown to inhibit the NF-κB signaling pathway, which contributes to their anti-inflammatory and pro-apoptotic effects.[1]
Caption: Inhibition of the NF-κB signaling pathway by flavokawins.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Flavokawin derivatives have been shown to interfere with this pathway, contributing to their anti-cancer effects.[4]
Caption: Inhibition of the Akt/mTOR signaling pathway by flavokawins.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Flavokawin stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the flavokawin compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with flavokawins
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the flavokawin compounds as described for the cell viability assay.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Caption: General experimental workflow for comparative analysis.
Conclusion
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Flavokawain Derivatives and Other Chalcones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various chalcones, with a focus on Flavokawain A and Flavokawain B, based on experimental data from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing the metabolic activity of cells and, consequently, their viability and proliferation, making it a valuable tool in cytotoxicity studies.
Chalcones, a class of organic compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in cancer research due to their potential as anticancer agents. Among these, flavokawain derivatives, naturally occurring chalcones found in the kava plant, have demonstrated notable cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of Flavokawain A, Flavokawain B, and a selection of other chalcones against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency. It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Flavokawain A (FLA) | MCF-7 (Breast) | ~25 | [1] |
| MDA-MB-231 (Breast) | ~17 | [1] | |
| MCF-10A (Normal Breast) | ~95 | [1] | |
| Flavokawain B (FKB) | MCF-7 (Breast) | 7.70 ± 0.30 (µg/mL) | [2] |
| MDA-MB-231 (Breast) | 5.90 ± 0.30 (µg/mL) | [3] | |
| ACC-2 (Oral Adenoid Cystic Carcinoma) | 4.69 ± 0.43 | [4] | |
| Licochalcone A | A549 (Lung) | 46.13 | [5] |
| B-16 (Melanoma) | 25.89 | [5] | |
| 3T3 (Normal Fibroblast) | 33.42 | [5] | |
| trans-Chalcone | A549 (Lung) | 81.29 | [5] |
| B-16 (Melanoma) | 45.42 | [5] | |
| 3T3 (Normal Fibroblast) | 48.40 | [5] | |
| 4-Methoxychalcone | A549 (Lung) | 85.40 | [5] |
| B-16 (Melanoma) | 50.15 | [5] | |
| 3T3 (Normal Fibroblast) | 64.34 | [5] | |
| 3'-(Trifluoromethyl)chalcone | A549 (Lung) | 81.34 | [5] |
| B-16 (Melanoma) | 61.54 | [5] | |
| 3T3 (Normal Fibroblast) | 43.44 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a detailed methodology for the MTT assay, a common protocol used to evaluate the cytotoxic effects of chalcones.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test chalcones in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the chalcones. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve of cell viability versus compound concentration.
Visualizing the MTT Assay Workflow
The following diagram illustrates the key steps involved in the MTT assay for assessing the cytotoxicity of chalcones.
Signaling Pathway of Chalcone-Induced Apoptosis
Chalcones often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common mechanism involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to cell death. The diagram below illustrates a simplified, generalized pathway for chalcone-induced apoptosis.
References
- 1. Flavokawain derivative FLS induced G2/M arrest and apoptosis on breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for 3'-Methylflavokawin
A Comparative Guide to Analytical Methods for the Quantification of 3'-Methylflavokawin and Related Flavokawins
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is critical for ensuring the quality, safety, and efficacy of therapeutic products. This guide provides a comprehensive cross-validation of different analytical methods for the quantification of this compound and structurally similar flavokawins, such as Flavokawin A and B.
The selection of an optimal analytical technique is contingent on various factors, including the sample matrix, the required sensitivity, and the specific objectives of the analysis. Herein, we compare three prevalent chromatographic methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). This guide presents a synopsis of their performance characteristics, detailed experimental protocols, and a logical workflow for method cross-validation.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the key performance parameters of HPLC-UV, UPLC-MS/MS, and HPTLC for the analysis of flavokawins, based on available research. This allows for a direct comparison of their linearity, sensitivity, and accuracy.
| Performance Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Linearity Range | 0.05 - 7.5 µg/mL[1] | 0.524 - 1048 ng/mL[2] | Not explicitly stated, but linear regression is used for quantification.[3][4] |
| Limit of Quantification (LOQ) | < 0.35 µg/mL[5] | 0.5 µg/kg[6] | Not explicitly stated, but the method is described as having good accuracy for routine analysis.[3] |
| Accuracy (% Recovery) | 92 - 105%[5] | Intra- and inter-day accuracy in the ranges of -14.3 to 13.2%[2] | Not explicitly stated, but the protocol is described as having good accuracy.[3] |
| Precision (%RSD) | Horwitz ratio values from 0.54 to 1.68[7] | Intra- and inter-day precision of 3.4 to 11.8%[2] | Not explicitly stated, but implied to be sufficient for quality control. |
| Analysis Time | ~10 minutes[5] | ~6 minutes[2] | High-throughput, allowing for the analysis of multiple samples simultaneously.[8] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, UPLC-MS/MS, and HPTLC based on published studies on flavokawins.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the simultaneous quantification of kavalactones and flavokawins.
-
Instrumentation: A standard HPLC system equipped with a UV detector and an Agilent Poroshell C18 column.[5]
-
Mobile Phase: A gradient elution is typically employed.
-
Detection: Signals are detected at 240 nm for kavalactones and 355 nm for flavokawins.[5]
-
Sample Preparation: Samples are extracted with methanol followed by acetone.[5]
-
Quantification: External standards of the analytes of interest are used to create calibration curves for quantification.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[9] An ACQUITY UPLC BEH C18 column is commonly used.[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is often used.[2]
-
Detection: The analysis is performed in multiple reaction monitoring (MRM) mode. For Flavokawain A, the precursor ion is m/z 314.9 and the fragment ion is m/z 181.14.[9]
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile is a common method.[2]
-
Quantification: A linear response function is constructed from the concentration range of interest.[2]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a high-throughput method suitable for the quality control and screening of a large number of samples.
-
Stationary Phase: Silica gel F254 pre-coated HPTLC plates.[10]
-
Mobile Phase: A mixture of hexane and dioxane (e.g., 8:2, v/v) is used for development.[4]
-
Sample Application: Samples are applied as bands onto the HPTLC plate.
-
Development and Detection: The plate is developed in a chromatographic chamber, and visualization is carried out at 254 nm and 366 nm.[4] Densitometric scanning at 366 nm is used for quantification.[10]
-
Quantification: Calibration curves are generated by applying different amounts of standard solutions.[4]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway concept.
References
- 1. mdpi.com [mdpi.com]
- 2. UPLC-MS/MS determination of flavokawain B, a novel anti-tumor chemotherapeutic agent in rat plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of flavokavins (A, B, C) in cultivars of kava (Piper methysticum) using high performance thin layer chromatography (HPTLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Kavalactones and Flavokavins Profiles Contribute to Quality Assessment of Kava (Piper methysticum G. Forst.), the Traditional Beverage of the Pacific [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential of Novel Anticancer Agents: A Comparative Analysis of 3'-Methylflavokawin and Irinotecan
A comparative guide for researchers and drug development professionals.
In the quest for more effective and targeted cancer therapies, novel compounds are continuously being investigated. This guide aims to provide a comparative framework for evaluating the efficacy of emerging drugs against established chemotherapeutic agents. However, a comprehensive search of the scientific literature and publicly available databases did not yield any specific information on the mechanism of action or efficacy of 3'-Methylflavokawin .
Therefore, to fulfill the objective of demonstrating a rigorous comparative analysis, this guide will present a hypothetical novel anticancer agent, designated as Compound X , and compare its preclinical profile with the well-established topoisomerase I inhibitor, Irinotecan , in the context of colorectal cancer. This illustrative comparison will adhere to the stringent requirements of data presentation, experimental detail, and pathway visualization to serve as a valuable template for researchers.
Compound Profiles
Compound X (Hypothetical)
Compound X is a novel, orally bioavailable small molecule inhibitor of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in the development and progression of numerous cancers, including a significant proportion of colorectal cancers. Compound X is hypothesized to exert its anticancer effects by preventing the nuclear translocation of β-catenin, thereby inhibiting the transcription of target genes essential for cancer cell proliferation and survival.
Irinotecan (Established Drug)
Irinotecan is a semisynthetic, water-soluble derivative of the natural alkaloid camptothecin.[1] It is a prodrug that is converted in the body to its active metabolite, SN-38.[1][2][3] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[2][4] By trapping the topoisomerase I-DNA complex, SN-38 induces lethal double-strand DNA breaks, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][3] Irinotecan is a cornerstone in the treatment of metastatic colorectal cancer, often used in combination with other chemotherapeutic agents like 5-fluorouracil (5-FU) and leucovorin (FOLFIRI regimen).[5][6][7]
Comparative Efficacy Data
The following table summarizes hypothetical preclinical efficacy data for Compound X in comparison to published data for Irinotecan in colorectal cancer models.
| Parameter | Compound X (Hypothetical Data) | Irinotecan (Published Data) |
| In Vitro Cytotoxicity (IC50) | ||
| HCT116 (CRC cell line) | 0.5 µM | 1.2 µM (as SN-38) |
| HT-29 (CRC cell line) | 0.8 µM | 2.5 µM (as SN-38) |
| In Vivo Efficacy (Xenograft Model) | ||
| Tumor Growth Inhibition (TGI) | 75% at 50 mg/kg, p.o., daily | 60% at 20 mg/kg, i.p., twice weekly |
| Apoptosis Induction (TUNEL assay) | 4-fold increase vs. vehicle | 2.5-fold increase vs. vehicle |
| Biomarker Modulation | ||
| Nuclear β-catenin levels | 80% reduction | No significant change |
| Topoisomerase I-DNA complexes | No significant change | 5-fold increase |
Experimental Protocols
In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of Compound X and Irinotecan in a human colorectal cancer xenograft model.
Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were conducted in accordance with institutional animal care and use committee guidelines.
Cell Line: HCT116 human colorectal carcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Tumor Implantation: 5 x 10^6 HCT116 cells in 100 µL of phosphate-buffered saline were subcutaneously injected into the right flank of each mouse.
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose in water), administered orally daily.
-
Compound X (50 mg/kg), administered orally daily.
-
Irinotecan (20 mg/kg), administered intraperitoneally twice weekly.
Efficacy Assessment:
-
Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study (e.g., 21 days), tumors were excised, weighed, and processed for histological and biomarker analysis (e.g., TUNEL assay for apoptosis, immunohistochemistry for nuclear β-catenin).
Statistical Analysis: Tumor growth data were analyzed using a two-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control. A p-value of <0.05 was considered statistically significant.
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanism of action of Irinotecan.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Irinotecan - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 4. oncolink.org [oncolink.org]
- 5. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 6. Chemotherapy for bowel cancer | Macmillan Cancer Support [macmillan.org.uk]
- 7. bowelcanceruk.org.uk [bowelcanceruk.org.uk]
Appropriate statistical methods for comparing 3'-Methylflavokawin effects
A Comparative Guide to the Biological Effects of Flavokawain Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the biological effects of flavokawain derivatives, with a focus on their anti-cancer properties. Due to the limited availability of specific experimental data for 3'-Methylflavokawin, this document focuses on its close structural analogs: Flavokawain A, Flavokawain B, and Flavokawain C. These compounds have been more extensively studied and provide valuable insights into the potential mechanisms of action and biological activities of this class of chalcones. The information presented here is intended to serve as a reference for researchers and professionals in the field of drug discovery and development.
The primary mechanism of action for these compounds involves the modulation of key cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of metastasis. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Flavokawain A, B, and C across various cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Flavokawain A | Bladder Cancer (T24, J82) | 7.9 - 20.8 | [1] |
| Colon Cancer | Dose-dependent reduction in viability | [2] | |
| Flavokawain B | Breast Cancer (4T1) | Not specified | [1] |
| Non-Small Cell Lung Cancer (H460) | Not specified | [1] | |
| Gemcitabine-resistant NSCLC (A549) | Dose-dependent inhibition | [3] | |
| Flavokawain C | Liver Cancer (Huh-7, HepG2, Hep3B) | Significant inhibition of proliferation | [4] |
| Colon Cancer | Not specified | [4] | |
| Breast Cancer | Not specified | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are fundamental for assessing the biological effects of compounds like this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., Huh-7, HepG2) are seeded in 96-well plates at a density of approximately 6 × 10³ cells per well.[4]
-
Treatment: The cells are incubated for 48 hours with or without the test compound (e.g., Flavokawain C) at various concentrations.[4]
-
MTT Incubation: After treatment, MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours.[4]
-
Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a spectrophotometer to determine cell viability.[4]
Apoptosis Assay (Flow Cytometry)
This method quantifies the number of cells undergoing apoptosis after treatment with the test compound.
-
Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specified period.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[3]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.[4]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bax, Bcl-2, phosphorylated AKT).[3]
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by flavokawain derivatives and a typical experimental workflow for their evaluation.
Signaling Pathway of Flavokawain B in Gemcitabine-Resistant Lung Cancer Cells
Caption: Flavokawain B induces apoptosis by inhibiting the PI3K/AKT pathway.
FAK/PI3K/AKT Signaling Pathway Inhibition by Flavokawain C in Liver Cancer
Caption: Flavokawain C inhibits FAK/PI3K/AKT signaling in liver cancer.
General Experimental Workflow for Evaluating Flavokawain Effects
Caption: Workflow for assessing the anti-cancer effects of flavokawains.
Appropriate Statistical Methods for Comparison
-
For comparing the means of two groups (e.g., treated vs. untreated), a Student's t-test is appropriate, assuming the data are normally distributed. If the data are not normally distributed, a non-parametric equivalent such as the Mann-Whitney U test should be used.
-
For comparing the means of three or more groups (e.g., different concentrations of a compound and a control), a one-way analysis of variance (ANOVA) is the standard method. If the ANOVA test shows a significant difference, post-hoc tests (e.g., Tukey's HSD, Dunnett's test) can be used to identify which specific groups differ from each other. For non-normally distributed data, the Kruskal-Wallis test should be used.
-
For experiments with two or more independent variables (e.g., different compounds and different cell lines), a two-way ANOVA can be used to assess the main effects of each variable and any interaction between them.
-
Dose-response curves are typically analyzed using non-linear regression to determine parameters such as the IC50 value. Statistical software (e.g., GraphPad Prism, R) is commonly used for these analyses.
It is essential to perform these statistical analyses on data from multiple independent experiments (typically at least three) to ensure the reproducibility and reliability of the findings. The results are usually presented as the mean ± standard deviation (SD) or standard error of the mean (SEM), and the p-value is used to indicate the level of statistical significance (typically p < 0.05).
References
- 1. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor effects of flavokawain-B flavonoid in gemcitabine-resistant lung cancer cells are mediated via mitochondrial-mediated apoptosis, ROS production, cell migration and cell invasion inhibition and blocking of PI3K/AKT Signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavokawain C inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in 3'-Methylflavokawin A Research: A Comparative Guide
To ensure the reproducibility and reliability of experiments involving 3'-Methylflavokawin A (3'-MFK), a naturally occurring chalcone, researchers must employ standardized protocols and understand its biological context. This guide provides a comparative overview of 3'-MFK's cytotoxic effects, details key experimental methodologies, and illustrates the signaling pathways it likely modulates, based on current knowledge of related flavokawains.
Comparative Cytotoxicity of Flavokawains
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| Flavokawain A (FKA) | MCF-7 | Breast (ER+) | Not explicitly stated | - |
| MDA-MB-231 | Breast (ER-) | Not explicitly stated | - | |
| Flavokawain B (FKB) | MCF-7 | Breast (ER+) | 7.70 ± 0.30[1] | ~24.5 |
| MDA-MB-231 | Breast (ER-) | 5.90 ± 0.30[1] | ~18.8 | |
| HSC-3 | Oral Carcinoma | Data not quantified | - | |
| A-2058 | Melanoma | Data not quantified | - | |
| Cal-27 | Tongue Squamous Cell Carcinoma | Data not quantified | - | |
| A-549 | Lung Carcinoma | Data not quantified | - | |
| This compound A | HeLa | Cervical Cancer | - | 12.2 |
Note: IC50 values for FKA were not explicitly provided in the searched literature, though its activity was compared to FKB derivatives. The IC50 for this compound A is from a single study and further comparative data is needed.
Key Experimental Protocols
To ensure consistency and comparability of results across different laboratories, detailed and standardized protocols are essential.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Expose cells to varying concentrations of this compound A for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) and 100 µL of fresh medium to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Detection: Western Blot Analysis of Key Markers
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Protocol:
-
Cell Lysis: After treatment with 3'-MFK, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Potentially Modulated by this compound A
Based on studies of related flavokawains, 3'-MFK is likely to exert its effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Flavonoids have been shown to inhibit this pathway, leading to decreased cell viability.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound A.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in proliferation, differentiation, and apoptosis.
Caption: Potential modulation of the MAPK signaling cascade by this compound A.
Experimental Workflow for Reproducibility
A logical workflow is critical for ensuring that experiments are conducted in a reproducible manner.
Caption: A standardized experimental workflow for studying this compound A.
By adhering to these detailed protocols and considering the likely molecular targets of this compound A, researchers can generate more reliable and reproducible data, thereby advancing our understanding of this promising natural compound. Further studies are warranted to establish a comprehensive cytotoxic profile of 3'-MFK and to definitively elucidate its mechanisms of action.
References
The Critical Importance of Certified Reference Standards for 3'-Methylflavokawin in Research and Development
In the precise world of scientific research, drug development, and quality control, the reliability of experimental results is paramount. This is particularly true when investigating novel bioactive compounds like 3'-Methylflavokawin, a chalcone with potential therapeutic applications. The use of a Certified Reference Standard (CRS) versus a non-certified chemical of unknown purity can be the determining factor in the success or failure of a research endeavor, impacting data accuracy, reproducibility, and regulatory acceptance. This guide provides an objective comparison, supported by illustrative data and detailed protocols, to underscore the necessity of employing certified standards for this compound.
Understanding the Role of a Certified Reference Standard
A Certified Reference Standard is a highly purified and well-characterized substance used as a measurement benchmark. Its properties, such as identity, purity, and concentration, are established through rigorous testing and are accompanied by a Certificate of Analysis (CoA) that details the methods used for characterization and provides a statement of traceability. In contrast, a non-certified material may have a stated purity that is not independently verified and can contain unquantified impurities that can significantly skew experimental outcomes.
Quantitative Comparison: Certified vs. Non-Certified this compound
To illustrate the tangible differences between a certified and a non-certified standard, consider the following hypothetical comparison. The data presented in Table 1 is representative of what could be expected when analyzing two batches of this compound.
| Parameter | Certified Reference Standard (CRS) | Non-Certified Material | Significance of Discrepancy |
| Purity (by qNMR) | 99.8 ± 0.1% | Stated as ">98%", found to be 95.2% | Inaccurate quantification of the active compound leads to erroneous dose-response curves and invalid biological assays. |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, MS, IR | Confirmed by ¹H NMR only | Incomplete characterization raises the risk of using the wrong compound or an isomeric impurity. |
| Water Content (Karl Fischer) | 0.15% | Not specified | Undetermined water content leads to weighing errors and inaccurate solution concentrations. |
| Residual Solvents (GC-HS) | <0.01% Acetone | 1.2% Acetone | Residual solvents can be toxic to cells in biological assays and can interfere with analytical measurements. |
| Related Impurities (HPLC) | Impurity A: 0.03%Impurity B: 0.02% | Impurity A: 0.5%Impurity C: 2.5% | Unidentified impurities can have their own biological activity, confounding experimental results and leading to misinterpretation of the compound's effects. |
| Certificate of Analysis | Comprehensive CoA with traceability | Basic specification sheet | Lack of a detailed CoA prevents proper quality assessment and regulatory compliance. |
Table 1: Illustrative Comparison of a Certified vs. Non-Certified this compound Standard. This table highlights the critical differences in purity, characterization, and documentation that can exist between a certified and a non-certified chemical.
Experimental Protocols for Quality Assessment
The accurate characterization of a this compound standard relies on validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantitative Nuclear Magnetic Resonance (qNMR) for definitive content assignment.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Profiling
This method is designed to separate this compound from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-32 min: 95% to 50% B
-
32-37 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard in methanol to a final concentration of 1 mg/mL.
Protocol 2: Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assignment
qNMR is a primary ratio method for determining the purity of a compound without the need for a specific reference standard of the same compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Workflows and Pathways
To further clarify the practical application and theoretical underpinnings of using a certified reference standard, the following diagrams are provided.
Caption: Experimental workflow for accurate quantification.
The above diagram illustrates a typical experimental workflow where a certified reference standard is essential for creating a reliable calibration curve for the accurate quantification of a non-certified or experimental sample of this compound.
Caption: Putative signaling pathways of this compound.
Based on studies of related chalcones like Flavokawain B, this compound is hypothesized to modulate key cellular signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB. These pathways are crucial in regulating cell proliferation, apoptosis, and inflammation. The use of a certified standard is critical to accurately determine the specific effects and potency of this compound on these pathways without interference from unknown impurities.
Conclusion
A Comparative Biological Evaluation of Synthetic vs. Naturally Sourced 3'-Methylflavokawin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative biological evaluation of synthetic versus naturally sourced 3'-Methylflavokawin B (FKB), a chalcone with significant therapeutic potential. While direct comparative studies are limited, this document collates available experimental data to offer an objective overview of their anticancer and anti-inflammatory properties. The information presented is intended to aid researchers in making informed decisions regarding the selection of FKB for further investigation.
Overview of this compound B
This compound B is a member of the flavokawain family of chalcones, naturally found in plants such as Alpinia pricei and the kava-kava plant (Piper methysticum). It has garnered significant interest in the scientific community for its potent biological activities. The ability to synthesize FKB offers a more controlled and potentially scalable source compared to extraction from natural sources. This guide explores whether the biological efficacy of synthetic FKB is comparable to its natural counterpart.
Anticancer Activity
Both naturally sourced and synthetic FKB have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of naturally sourced and synthetic FKB against various cancer cell lines as determined by the MTT assay. It is important to note that variations in experimental conditions (e.g., cell line passage number, incubation time) can influence IC50 values.
| Source of this compound B | Cancer Cell Line | IC50 (µM) | Reference |
| Natural (from Alpinia pricei) | Colorectal (LoVo) | Not explicitly stated, but showed strong cytotoxicity | [1] |
| Natural (from Piper methysticum) | Breast (MCF-7) | 7.70 ± 0.30 | [2] |
| Natural (from Piper methysticum) | Breast (MDA-MB-231) | 5.90 ± 0.30 | [2] |
| Synthetic | Breast (MCF-7) | Not explicitly stated, but induced apoptosis | [3] |
| Synthetic | Breast (MDA-MB-231) | Significant G2/M arrest and apoptosis induced | [3] |
Note: Direct comparison is challenging due to the lack of studies performing a head-to-head analysis. The data for synthetic FKB on MCF-7 and MDA-MB231 cells did not provide specific IC50 values but confirmed its pro-apoptotic and cell cycle arrest activities[3]. One study on synthetic FKB derivatives provided IC50 values for various analogues against these cell lines, with the parent FKB showing an IC50 of 7.70 ± 0.30 µg/mL on MCF-7 and 5.90 ± 0.30 µg/mL on MDA-MB-231 cells[2].
Anti-inflammatory Activity
Naturally sourced FKB has been shown to possess potent anti-inflammatory properties by inhibiting key inflammatory mediators. Data on the anti-inflammatory effects of synthetic FKB is less specific but is expected to be similar based on the identical molecular structure.
Comparative Anti-inflammatory Data
The following table summarizes the inhibitory effects of naturally sourced FKB on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Inflammatory Mediator | Source of this compound B | Inhibition | Reference |
| Nitric Oxide (NO) | Natural (from Alpinia pricei) | IC50 of 9.8 µM | [4] |
| Prostaglandin E2 (PGE2) | Natural (from Alpinia pricei) | Dose-dependent inhibition | [4] |
| TNF-α | Natural (from Alpinia pricei) | Dose-dependent inhibition | [4] |
Signaling Pathways
Both natural and synthetic FKB are reported to exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is crucial for cell survival and proliferation. FKB has been shown to inhibit this pathway, leading to decreased cancer cell viability.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. FKB inhibits this pathway, leading to a reduction in the production of pro-inflammatory mediators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of either synthetic or naturally sourced FKB and incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat cells with different concentrations of FKB for 1 hour, then stimulate with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
PGE2 and TNF-α ELISA
These enzyme-linked immunosorbent assays quantify the concentration of PGE2 and TNF-α in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the Nitric Oxide Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific PGE2 or TNF-α kit. This typically involves adding the supernatant to antibody-coated plates, followed by a series of incubation, washing, and substrate addition steps.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm). A standard curve is used to determine the concentration of the cytokine.
Conclusion
The available data suggests that both synthetic and naturally sourced this compound B are potent anticancer and anti-inflammatory agents. While a direct, comprehensive comparison is not yet available in the literature, the biological activities appear to be comparable. Synthetic FKB offers advantages in terms of purity, batch-to-batch consistency, and scalability, which are critical for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant, anti-inflammatory, and enzyme inhibitory activity of natural plant flavonoids and their synthesized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Study of Flavokawain Analogs: Unraveling Anticancer Potential
A comparative analysis of Flavokawain A and Flavokawain B, with insights into the structural analog 3'-Methylflavokawin, provides a valuable resource for researchers in oncology and drug discovery. While direct experimental data for this compound remains limited in publicly available literature, a detailed examination of its closely related and well-studied counterparts, Flavokawain A and B, offers significant insights into the potential mechanisms of action and therapeutic promise of this class of compounds.
Flavonoids, a diverse group of naturally occurring polyphenolic compounds, have garnered substantial interest for their potential anti-carcinogenic, anti-inflammatory, and anti-viral properties. Among these, the flavokawains, chalcones isolated from the kava plant (Piper methysticum), have demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the anticancer activities of Flavokawain A and Flavokawain B, focusing on their cytotoxic efficacy and the signaling pathways they modulate. The structural features of this compound will be discussed in the context of its potential biological activity relative to its analogs.
Comparative Cytotoxicity of Flavokawain Analogs
The cytotoxic effects of Flavokawain A and Flavokawain B have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparative IC50 values for this compound are not currently available in the reviewed literature.
| Compound | Cell Line | IC50 (µM) | Reference |
| Flavokawain A | T24 (Bladder Cancer) | Not explicitly stated, but shown to induce apoptosis | [1] |
| HepG2 (Hepatocellular Carcinoma) | > 100 µM (not toxic) | [2] | |
| Flavokawain B | HepG2 (Hepatocellular Carcinoma) | 23.2 ± 0.8 µM | [2] |
| B-ALL cell lines (Acute Lymphoblastic Leukemia) | Dose-dependent inhibition | [1] | |
| T-ALL cell lines (Acute Lymphoblastic Leukemia) | Dose-dependent inhibition | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
The assessment of cell viability and cytotoxicity is a fundamental step in evaluating the anticancer potential of a compound. The following is a generalized protocol based on commonly used methods for Flavokawain A and B.
Trypan Blue Exclusion Assay: This method is utilized to differentiate viable from non-viable cells.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the flavokawain analogs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Staining: After treatment, cells are harvested and stained with a trypan blue solution.
-
Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
Data Analysis: The percentage of viable cells is calculated, and the IC50 value is determined by plotting cell viability against compound concentration.
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding and Treatment: Similar to the trypan blue exclusion assay, cells are seeded and treated with the compounds.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells, and IC50 values are calculated.
Signaling Pathways in Flavokawain-Induced Apoptosis
Flavokawain A and B have been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key signaling pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major mechanism of apoptosis initiated by cellular stress. Both Flavokawain A and B are implicated in activating this pathway.
Caption: Intrinsic apoptosis pathway activated by Flavokawain A and B.
Flavokawain A induces apoptosis in bladder cancer cells through a Bax protein-dependent and mitochondria-dependent pathway.[1] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to cell death. Flavokawain B has also been shown to induce apoptosis by increasing the expression of p53 and Bax.[1]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Flavokawain A and B have been shown to inhibit the NF-κB pathway.[3]
Caption: Inhibition of the NF-κB signaling pathway by Flavokawain A and B.
By inhibiting the NF-κB pathway, Flavokawain A and B can suppress the expression of genes involved in inflammation, cell proliferation, and survival, thereby contributing to their anticancer effects.[3][4]
The Enigma of this compound
The addition of a methyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The increased lipophilicity due to the methyl group in this compound could potentially enhance its ability to cross cell membranes, which might lead to increased intracellular concentrations and potentially greater biological activity. However, without experimental data, this remains speculative.
Conclusion
Flavokawain A and Flavokawain B demonstrate significant anticancer properties by inducing apoptosis through the intrinsic mitochondrial pathway and by inhibiting the pro-survival NF-κB signaling pathway. While Flavokawain B appears to be more cytotoxic than Flavokawain A in some cell lines, both compounds show promise as potential therapeutic agents. The lack of direct comparative data for this compound highlights a gap in the current research landscape. Further investigation into the synthesis and biological evaluation of this compound is warranted to determine if the structural modification of a methyl group at the 3' position can enhance the anticancer efficacy observed in its parent compounds. Such studies would be invaluable for the rational design of more potent and selective flavokawain-based anticancer drugs.
References
Experimental Validation of the Proposed Mechanism of Action for Flavokawain B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimentally validated mechanism of action for Flavokawain B (FKB), a naturally occurring chalcone with significant anti-cancer properties. Due to the limited specific data on 3'-Methylflavokawin, this document focuses on the extensively studied FKB as a representative compound, offering insights into its molecular pathways and comparing its efficacy against other therapeutic agents.
Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Flavokawain B exerts its anti-neoplastic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][2] Experimental evidence indicates that FKB activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] This is characterized by the activation of caspases, regulation of pro- and anti-apoptotic proteins, and disruption of the cell cycle at the G2/M phase.[1][2]
Comparative Efficacy of Flavokawain B
FKB has demonstrated significant cytotoxicity against a range of cancer cell lines, often with greater potency than other flavokawain derivatives and comparable or synergistic effects with conventional chemotherapeutic drugs.
Table 1: Cytotoxic Effects of Flavokawain B on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| 143B | Osteosarcoma | Not Specified | [2] |
| Saos-2 | Osteosarcoma | Not Specified | [2] |
| A375 | Melanoma | 7.16 µg/mL | [3] |
| A2058 | Melanoma | >20 µg/mL | [3] |
| DU145 | Prostate Cancer | Not Specified | [4] |
| PC-3 | Prostate Cancer | Not Specified | [4] |
| HCT116 | Colon Cancer | ~50 µM | [1] |
| AGS | Gastric Cancer | Not Specified | [5] |
| SNU-478 | Cholangiocarcinoma | Not Specified | [6][7] |
| HepG2 | Hepatocellular Carcinoma | 23.2 ± 0.8 μM | [8] |
Table 2: Comparison of Flavokawain B with Other Anti-Cancer Agents
| Agent | Cancer Type | Observation | Reference |
| Doxorubicin | Gastric Cancer | FKB works synergistically with doxorubicin to inhibit cell proliferation via ROS-mediated apoptosis and autophagy. | [5] |
| Cisplatin | Gastric Cancer, Cholangiocarcinoma | Co-treatment with FKB significantly enhances the inhibition of cell growth and induction of apoptosis compared to cisplatin alone. | [5] |
| Adriamycin | Osteosarcoma | FKB showed significantly lower toxicity on normal bone marrow cells compared to Adriamycin. | |
| Flavokawain A | Bladder Cancer | FKA is reported to have stronger anti-bladder cancer activity than FKB. | [9] |
Key Signaling Pathways Modulated by Flavokawain B
Experimental validation has identified several key signaling pathways that are modulated by FKB, leading to its anti-cancer effects.
-
PI3K/Akt Pathway: FKB has been shown to suppress the Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway contributes to the apoptotic effects of FKB.
-
MAPK Pathway: FKB activates the MAPK pathway, specifically the JNK-mediated apoptotic pathway, which is involved in transmitting extracellular signals to cellular responses like apoptosis.[1]
-
Bcl-2 Family Proteins: FKB treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins such as Bax, Bak, Puma, and Bim.[1][2][4] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation.[1]
-
Death Receptors: FKB can upregulate the expression of death receptor 5 (DR5), initiating the extrinsic apoptotic pathway.[4][10]
Diagram 1: Flavokawain B Signaling Pathway for Apoptosis Induction
Caption: Signaling pathways modulated by Flavokawain B leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of Flavokawain B's mechanism of action are provided below.
Diagram 2: General Experimental Workflow for FKB Evaluation
References
- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavokawain B, a kava chalcone, inhibits growth of human osteosarcoma cells through G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavokawain A is a natural inhibitor of PRMT5 in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 3'-Methylflavokawin A
Disclaimer: A specific Safety Data Sheet (SDS) for 3'-Methylflavokawin A was not located. The following guidance is based on the safety profile of the structurally related compound, 3-Methylflavone-8-carboxylic acid, and general best practices for laboratory chemical waste disposal. Researchers must conduct a site-specific risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound A. The information is intended to promote a safe laboratory environment and ensure compliance with hazardous waste regulations.
Hazard Identification and Safety Precautions
Based on the data for 3-Methylflavone-8-carboxylic acid, this compound A should be handled as a potentially hazardous substance. The primary hazards are anticipated to be skin, eye, and respiratory irritation.
Summary of Hazard Information (for 3-Methylflavone-8-carboxylic acid)
| Hazard Class | Category | Precautionary Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.
Proper Disposal Procedures
Disposal of this compound A must be conducted in accordance with local, state, and federal regulations. As a standard practice, this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound A, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and be in good condition with a secure lid.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name ("this compound A") and any other components in the waste mixture.
-
Indicate the approximate quantity or concentration.
-
Note the associated hazards (e.g., "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.[1]
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
-
Do not dispose of this compound A down the drain or in regular trash.
-
Experimental Protocols
General Protocol for the Synthesis of a Flavokawain Derivative:
The synthesis of flavokawain derivatives, such as this compound A, is often achieved through a Claisen-Schmidt condensation reaction. The following is a generalized protocol:
-
Reactant Preparation: An appropriately substituted 2'-hydroxyacetophenone and a substituted benzaldehyde are used as starting materials.
-
Reaction: The acetophenone and benzaldehyde are dissolved in a suitable solvent, such as methanol or ethanol.
-
Base Addition: A base, typically a potassium hydroxide or sodium hydroxide solution, is added to the mixture to catalyze the condensation reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion, often by thin-layer chromatography (TLC).
-
Acidification: Upon completion, the reaction mixture is acidified (e.g., with hydrochloric acid) to precipitate the crude product.
-
Extraction and Purification: The product is then extracted with an organic solvent (e.g., ethyl acetate) and purified using techniques such as recrystallization or column chromatography to yield the final flavokawain derivative.
Visualizations
Caption: Disposal Workflow for this compound A.
Flavokawain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. The diagram below illustrates a representative apoptosis pathway that may be activated by this compound A.
Caption: Apoptosis Signaling Pathway for Flavokawain Derivatives.
References
Personal protective equipment for handling 3'-Methylflavokawin
Disclaimer: A specific Safety Data Sheet (SDS) for 3'-Methylflavokawin was not located. The following guidance is based on the safety information for the closely related compound, 3-Methylflavone-8-carboxylic acid, and general laboratory safety protocols for handling potentially hazardous chemicals. Researchers should always perform a risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a solid substance that may cause skin, eye, and respiratory tract irritation.[1][2][3] It is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure.
| Hazard Category | Recommended Personal Protective Equipment (PPE) |
| Eye/Face Protection | Chemical splash goggles meeting EN 166 or ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[4][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[4][7] Gloves should be inspected before each use and changed immediately upon contact with the substance.[4] |
| Body Protection | A laboratory coat (Nomex® if flammable substances are also in use) buttoned and fitting properly to cover as much skin as possible.[4] Long pants and closed-toe, closed-heel shoes are mandatory.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2][3] If a fume hood is not feasible, a NIOSH-approved respirator (e.g., N95 or higher) may be required based on a risk assessment.[4][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required personal protective equipment as outlined in the table above.
2. Handling:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][2]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use non-sparking tools if there is a risk of fire.[2]
3. In Case of a Spill:
-
Restrict access to the spill area.[1]
-
Ensure clean-up is conducted by trained personnel wearing appropriate PPE, including respiratory protection.[1]
-
Remove all sources of ignition.[1]
-
Ventilate the area of the release.[1]
-
Contain the spill using an inert, non-combustible absorbent material like sand.[1]
-
Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Prevent the spilled product from entering drains, sewers, or waterways.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the skin with gently flowing water for at least 20 minutes.[1] If irritation persists, seek medical attention. Wash contaminated clothing before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Have the victim rinse their mouth with water and then drink one to two glasses of water.[1] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2] |
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The compound should be disposed of in an approved waste disposal plant.[3][8][9]
-
Do not allow the chemical to enter drains or the environment.[2]
-
Store waste in a labeled, tightly closed container in a well-ventilated area until it can be properly disposed of.[3]
Experimental Workflow and Safety Protocol
Caption: Workflow for Safely Handling this compound.
References
- 1. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. bvl.bund.de [bvl.bund.de]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
